(E)-2,3-didehydropristanoyl-CoA
Beschreibung
This compound has been reported in Homo sapiens with data available.
Eigenschaften
Molekularformel |
C40H70N7O17P3S |
|---|---|
Molekulargewicht |
1046.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6,10,14-tetramethylpentadec-2-enethioate |
InChI |
InChI=1S/C40H70N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h16,23-27,29,32-34,38,49-50H,8-15,17-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/b28-16+/t26?,27?,29-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
WLOASZHRLIOYIA-TXRROMTDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of (E)-2,3-Didehydropristanoyl-CoA in Phytanic Acid Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through the conventional beta-oxidation pathway due to the presence of a methyl group at its β-carbon. Instead, it undergoes an initial alpha-oxidation in peroxisomes to yield pristanic acid. The subsequent peroxisomal beta-oxidation of pristanoyl-CoA is a critical process, and at its core lies the formation of (E)-2,3-didehydropristanoyl-CoA. This technical guide provides a comprehensive overview of the role of this key intermediate, detailing the enzymatic processes, relevant quantitative data, experimental methodologies, and the broader context of phytanic acid metabolism and its associated disorders.
Phytanic Acid Alpha- and Beta-Oxidation: A Multi-Step Process
The breakdown of phytanic acid is a coordinated effort that begins in the peroxisome with alpha-oxidation and continues with beta-oxidation.
Alpha-Oxidation of Phytanic Acid
-
Activation: Phytanic acid is first activated to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PHYH).
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase.
-
Oxidation: Pristanal is oxidized to pristanic acid.[1][2][3]
Deficiencies in the alpha-oxidation pathway, particularly in the PHYH enzyme, lead to the accumulation of phytanic acid, characteristic of Refsum disease, a rare autosomal recessive disorder.[4]
Beta-Oxidation of Pristanic Acid and the Formation of this compound
Once pristanic acid is formed, it is activated to pristanoyl-CoA and undergoes beta-oxidation within the peroxisome. Due to the presence of a methyl group at the alpha-position, this process requires specific enzymes.
Dietary phytanic acid exists as a mix of stereoisomers. The alpha-oxidation of these isomers results in both (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA. The peroxisomal beta-oxidation pathway, however, is specific for the (2S)-stereoisomer.
-
Racemization: (2R)-pristanoyl-CoA is converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).
-
Dehydrogenation: (2S)-pristanoyl-CoA is then oxidized by the enzyme pristanoyl-CoA oxidase (ACOX3, also known as branched-chain acyl-CoA oxidase) to form This compound (also referred to as trans-2,3-dehydropristanoyl-CoA or 2,3-pristenoyl-CoA). This is the rate-limiting step in the peroxisomal beta-oxidation of pristanic acid.[5]
-
Hydration: this compound is hydrated to 3-hydroxypristanoyl-CoA by the multifunctional enzyme 2 (MFP-2).
-
Dehydrogenation: 3-hydroxypristanoyl-CoA is then oxidized to 3-ketopristanoyl-CoA, also by MFP-2.
-
Thiolytic Cleavage: Finally, 3-ketopristanoyl-CoA is cleaved by a thiolase into acetyl-CoA and a shortened 2-methyl-acyl-CoA, which can then undergo further rounds of beta-oxidation.[4]
This intricate pathway is essential for the complete degradation of phytanic acid.
References
- 1. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of phytanic and pristanic acid by high-pressure liquid chromatography: application of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACOX3 acyl-CoA oxidase 3, pristanoyl [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Pivotal Role of (E)-2,3-Didehydropristanoyl-CoA in Peroxisomal β-Oxidation of Pristanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristanic acid, a branched-chain fatty acid derived from the dietary constituent phytanic acid, undergoes degradation exclusively within peroxisomes via the β-oxidation pathway. A critical intermediate in this metabolic sequence is (E)-2,3-didehydropristanoyl-CoA. This technical guide provides an in-depth exploration of the formation, conversion, and significance of this intermediate. It details the enzymatic reactions involved, summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual representations of the metabolic and regulatory pathways. This document serves as a comprehensive resource for professionals engaged in research and drug development related to peroxisomal disorders and lipid metabolism.
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a saturated, branched-chain fatty acid that cannot be metabolized by the mitochondrial β-oxidation machinery due to the presence of a methyl group at the α-carbon.[1] Its degradation is therefore compartmentalized to the peroxisome. The β-oxidation of pristanoyl-CoA involves a series of enzymatic reactions that sequentially shorten the acyl-chain, yielding acetyl-CoA and propionyl-CoA. A key step in this pathway is the introduction of a double bond between the α and β carbons to form this compound, setting the stage for subsequent hydration, dehydrogenation, and thiolytic cleavage. Understanding the kinetics and regulation of the enzymes acting upon this intermediate is crucial for elucidating the pathophysiology of various peroxisomal disorders.
The Peroxisomal β-Oxidation of Pristanic Acid
The catabolism of pristanic acid in peroxisomes is a cyclical process involving four key enzymatic steps for each cycle of chain shortening.
Activation of Pristanic Acid
Prior to entering the β-oxidation spiral, pristanic acid is activated to its coenzyme A (CoA) thioester, pristanoyl-CoA, by a peroxisomal acyl-CoA synthetase.
Formation of this compound
Pristanoyl-CoA is then oxidized by the peroxisomal branched-chain acyl-CoA oxidase (ACOX2), introducing a trans-double bond between the C2 and C3 positions. This reaction produces this compound and hydrogen peroxide (H₂O₂).
The Central Role of this compound Hydration
The subsequent and pivotal step is the hydration of the double bond in this compound. This reaction is catalyzed by the enoyl-CoA hydratase domain of the multifunctional protein 2 (MFP-2), also known as D-bifunctional protein. This hydration yields 3-hydroxypristanoyl-CoA. MFP-2 is a single polypeptide chain that also possesses 3-hydroxyacyl-CoA dehydrogenase activity, which catalyzes the subsequent step in the pathway.
Subsequent Steps of β-Oxidation
The 3-hydroxypristanoyl-CoA is then oxidized to 3-ketopristanoyl-CoA by the dehydrogenase domain of MFP-2. Finally, 3-ketopristanoyl-CoA is cleaved by the peroxisomal thiolase, sterol carrier protein X (SCPX), to yield propionyl-CoA and a chain-shortened acyl-CoA (4,8,12-trimethyltridecanoyl-CoA). This shortened acyl-CoA can then undergo further cycles of β-oxidation.
Quantitative Data
The following table summarizes the plasma concentrations of pristanic acid and its β-oxidation intermediates in healthy individuals. These values are crucial for the diagnosis of peroxisomal disorders where the accumulation of these metabolites is a key biochemical marker.
| Metabolite | Plasma Concentration (nM) in Healthy Controls |
| 2,3-Pristenic Acid | 2 - 48 |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 |
| 3-Ketopristanic Acid | 0.07 - 1.45 |
Data sourced from Verhoeven et al. (1999)[2]
Experimental Protocols
Measurement of Pristanic Acid β-Oxidation in Cultured Fibroblasts
This assay is fundamental for diagnosing defects in the peroxisomal β-oxidation pathway.
Objective: To measure the rate of β-oxidation of pristanic acid in intact cultured human skin fibroblasts.
Materials:
-
Cultured human skin fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
[1-¹⁴C]Pristanic acid (radiolabeled substrate)
-
Scintillation fluid
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scraper
Methodology:
-
Cell Culture: Fibroblasts are cultured to confluency in DMEM supplemented with 10% FBS.
-
Incubation with Radiolabeled Substrate: The cell medium is replaced with fresh medium containing a known concentration of [1-¹⁴C]Pristanic acid. Cells are incubated for a defined period (e.g., 24-96 hours) to allow for the uptake and metabolism of the fatty acid.
-
Measurement of Radiolabeled Water: The β-oxidation of [1-¹⁴C]Pristanic acid releases ¹⁴C-labeled acetyl-CoA and propionyl-CoA, which are further metabolized, leading to the production of ¹⁴CO₂ and radiolabeled water (³H₂O if a tritium-labeled substrate is used). The rate of β-oxidation is determined by measuring the amount of radiolabeled water produced, which is separated from the unmetabolized radiolabeled fatty acid by ion-exchange chromatography.
-
Quantification: The radioactivity in the aqueous phase is measured using a scintillation counter.
-
Protein Determination: The total protein content of the cell lysate is determined using a standard method (e.g., Bradford or BCA assay) to normalize the β-oxidation activity.
This protocol is a generalized procedure based on methodologies described in the literature.[4][5]
Quantification of Pristanic Acid and its Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantitative analysis of fatty acids and their metabolites in biological samples.
Objective: To quantify the concentrations of pristanic acid, 2,3-pristenic acid, 3-hydroxypristanic acid, and 3-ketopristanic acid in plasma.
Materials:
-
Plasma samples
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Organic solvents (e.g., hexane, methanol, chloroform)
-
Derivatizing agents (e.g., pentafluorobenzyl bromide for carboxyl groups, N,O-Bis(trimethylsilyl)trifluoroacetamide for hydroxyl and keto groups)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HPLC for sample clean-up
Methodology:
-
Sample Preparation: A known amount of internal standard is added to the plasma sample.
-
Extraction: The lipids, including pristanic acid and its intermediates, are extracted from the plasma using a suitable organic solvent mixture.
-
Hydrolysis: The extracted lipids are hydrolyzed to release the free fatty acids.
-
Derivatization: The carboxylic acid, hydroxyl, and keto groups of the analytes and internal standards are derivatized to increase their volatility and improve their chromatographic properties.
-
Sample Clean-up: The derivatized sample is subjected to a clean-up step, often using high-performance liquid chromatography (HPLC), to remove interfering substances.[2]
-
GC-MS Analysis: The cleaned-up sample is injected into the GC-MS system. The compounds are separated on the gas chromatography column based on their boiling points and polarity. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized analytes and internal standards.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.
This protocol is a generalized procedure based on methodologies described in the literature.[2][6]
Signaling Pathways and Logical Relationships
Peroxisomal β-Oxidation Pathway of Pristanoyl-CoA
The following diagram illustrates the sequential enzymatic reactions involved in the peroxisomal β-oxidation of pristanoyl-CoA, highlighting the central position of this compound.
Caption: Peroxisomal β-oxidation of pristanoyl-CoA.
Experimental Workflow for Pristanic Acid β-Oxidation Assay
This diagram outlines the key steps in the experimental workflow for measuring pristanic acid β-oxidation in cultured fibroblasts.
Caption: Workflow for pristanic acid oxidation assay.
Transcriptional Regulation of Peroxisomal β-Oxidation
The expression of genes encoding peroxisomal β-oxidation enzymes is regulated by the peroxisome proliferator-activated receptor alpha (PPARα).
Caption: PPARα regulation of peroxisomal β-oxidation.
Conclusion
This compound is a cornerstone intermediate in the peroxisomal β-oxidation of pristanic acid. Its formation by ACOX2 and subsequent hydration by the enoyl-CoA hydratase domain of MFP-2 are essential steps in the degradation of this branched-chain fatty acid. Deficiencies in the enzymes that metabolize this intermediate lead to the accumulation of pristanic acid and its precursors, resulting in severe peroxisomal disorders. The experimental protocols detailed herein provide robust methods for investigating this pathway, while the presented quantitative data and pathway diagrams offer a valuable framework for researchers and clinicians. Further investigation into the specific kinetics of the enzymes involved will provide deeper insights into the regulation of this vital metabolic process and may unveil novel therapeutic targets for related pathologies.
References
- 1. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
The Enzymatic Conversion of Pristanoyl-CoA to (E)-2,3-Didehydropristanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of pristanoyl-CoA to (E)-2,3-didehydropristanoyl-CoA is a critical step in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. This oxidation is catalyzed by the peroxisomal enzyme branched-chain acyl-CoA oxidase, encoded in humans by the ACOX3 gene. This reaction is stereospecific, exclusively processing the (2S)-epimer of pristanoyl-CoA. Deficiencies in this metabolic pathway are associated with several inherited metabolic disorders, making the enzymes involved potential targets for therapeutic intervention. This technical guide provides an in-depth overview of this enzymatic conversion, including the enzymes involved, their kinetic properties, detailed experimental protocols for their study, and the broader metabolic context.
Introduction to Pristanic Acid Metabolism
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that cannot be directly metabolized through mitochondrial β-oxidation due to the presence of a methyl group at the α-carbon.[1] Its degradation occurs primarily within peroxisomes.[2][3] Pristanic acid is derived from two main sources: directly from the diet in foods such as dairy products, meat, and fish, or as a product of the α-oxidation of phytanic acid.[3]
The peroxisomal β-oxidation of pristanic acid involves a series of enzymatic reactions that shorten the fatty acid chain. The initial and rate-limiting step is the desaturation of pristanoyl-CoA to form this compound.[4] This guide focuses on the core enzymatic components and methodologies related to this specific conversion.
Core Enzymology of the Conversion
The conversion of pristanoyl-CoA to its (E)-2,3-didehydro derivative is a complex process involving stereospecific enzymes.
α-Methylacyl-CoA Racemase (AMACR)
The α-oxidation of phytanic acid produces a racemic mixture of (2R)- and (2S)-pristanoyl-CoA.[2] However, the subsequent β-oxidation pathway is stereospecific and only accepts the (2S)-isomer.[2] α-Methylacyl-CoA racemase (AMACR) is the crucial enzyme that catalyzes the epimerization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, ensuring the complete degradation of pristanic acid.[5][6]
Branched-Chain Acyl-CoA Oxidase (ACOX3)
The primary enzyme responsible for the conversion of (2S)-pristanoyl-CoA to this compound is a peroxisomal branched-chain acyl-CoA oxidase.[3] In humans, this enzyme is encoded by the ACOX3 gene.[7][8] ACOX3 is a flavoprotein that uses FAD as a cofactor to catalyze the oxidation of the acyl-CoA substrate, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂).[4] While the human ACOX3 gene has been identified, its expression in the liver is very low, suggesting tissue-specific or conditional expression patterns.[7][8]
Quantitative Data
Table 1: Key Enzymes in the Conversion of Pristanoyl-CoA
| Enzyme | Gene (Human) | EC Number | Function | Substrate(s) | Product(s) | Cellular Location |
| α-Methylacyl-CoA Racemase | AMACR | 5.1.99.4 | Epimerization | (2R)-pristanoyl-CoA | (2S)-pristanoyl-CoA | Peroxisome, Mitochondria |
| Branched-Chain Acyl-CoA Oxidase | ACOX3 | 1.3.3.6 | Oxidation | (2S)-pristanoyl-CoA, O₂ | This compound, H₂O₂ | Peroxisome |
Table 2: Representative Kinetic Parameters for Acyl-CoA Oxidases (General)
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (U/mg) | Reference |
| Yarrowia lipolytica (recombinant Aox3p) | Hexanoyl-CoA | Value not specified | 1.95 | [10] |
| Yarrowia lipolytica (recombinant Aox3p) | Decanoyl-CoA | Value not specified | Value not specified | [10] |
| Yarrowia lipolytica (recombinant Aox3p) | Myristoyl-CoA | Value not specified | Value not specified | [10] |
| Note: Specific kinetic data for human ACOX3 with pristanoyl-CoA is not available. The values presented are for a homologous enzyme from yeast with different straight-chain acyl-CoA substrates to illustrate the range of activities. |
Signaling Pathways and Logical Relationships
The conversion of pristanoyl-CoA is an integral part of the peroxisomal β-oxidation pathway. The following diagrams illustrate the metabolic sequence and a general workflow for studying this enzymatic reaction.
Caption: Metabolic pathway of pristanoyl-CoA conversion.
References
- 1. advanceseng.com [advanceseng.com]
- 2. Recombinant human liver medium-chain acyl-CoA dehydrogenase: purification, characterization, and the mechanism of interactions with functionally diverse C8-CoA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untitled Document [ucl.ac.uk]
- 10. Purification and characterization of the recombinant form of Acyl CoA oxidase 3 from the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-2,3-Didehydropristanoyl-CoA and Peroxisomal Disorders: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal disorders, a group of inherited metabolic diseases, are characterized by the malfunction of peroxisomes, cellular organelles crucial for various metabolic processes. A key pathway affected is the beta-oxidation of branched-chain fatty acids like pristanic acid. A critical intermediate in this pathway, (E)-2,3-didehydropristanoyl-CoA, and its accumulation due to enzymatic defects, are central to the pathophysiology of several peroxisomal disorders, including Refsum disease and Zellweger spectrum disorders. This technical guide provides an in-depth overview of the role of this compound in these disorders, summarizing current knowledge on its metabolism, the consequences of its accumulation, and methodologies for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development aiming to understand and target the metabolic dysregulation inherent in these debilitating conditions.
Introduction to Peroxisomal Beta-Oxidation and this compound
Peroxisomes are ubiquitous organelles that play a vital role in lipid metabolism.[1][2] One of their critical functions is the beta-oxidation of fatty acids that cannot be metabolized by mitochondria, such as very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids like pristanic acid.[3]
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[3] The subsequent beta-oxidation of pristanic acid in the peroxisome is a multi-step process involving several key enzymes.
The first step in the peroxisomal beta-oxidation of pristanoyl-CoA is its desaturation to this compound. This reaction is catalyzed by the peroxisomal branched-chain acyl-CoA oxidase, also known as pristanoyl-CoA oxidase.[4] this compound is a crucial, albeit transient, intermediate in this metabolic pathway.
The Role of this compound in Peroxisomal Disorders
Defects in the enzymes responsible for the further metabolism of this compound lead to its accumulation, along with its precursors, contributing to the pathology of several peroxisomal disorders.
2.1. Zellweger Spectrum Disorders (ZSD)
Zellweger spectrum disorders are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis, leading to multiple enzyme deficiencies.[5] In ZSD, the entire peroxisomal beta-oxidation pathway is compromised, leading to the accumulation of pristanic acid and, consequently, its metabolites, including this compound. The severe neurological dysfunction, liver disease, and developmental abnormalities seen in ZSD are, in part, attributed to the toxic effects of these accumulated lipids.[5][6]
2.2. Refsum Disease
Classic Refsum disease is caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is involved in the alpha-oxidation of phytanic acid. While the primary defect is upstream of pristanic acid metabolism, the massive accumulation of phytanic acid can also impact subsequent pathways. In rare variant forms of Refsum disease, defects in the beta-oxidation of pristanic acid itself can occur.
2.3. Multifunctional Protein 2 (MFP2) Deficiency
Multifunctional protein 2 (also known as D-bifunctional protein) is a key enzyme in peroxisomal beta-oxidation that catalyzes the second and third steps of the pathway: the hydration of this compound to 2-hydroxypristanoyl-CoA and its subsequent dehydrogenation.[4][7] A deficiency in MFP2 leads to the accumulation of this compound and its precursors, resulting in a severe peroxisomal disorder with neurological and hepatic manifestations.[7]
Quantitative Data on Acyl-CoA Accumulation in Peroxisomal Disorders
While the accumulation of pristanic acid and very-long-chain fatty acids is a well-established biomarker for peroxisomal disorders, specific quantitative data for this compound are scarce in the literature. This is largely due to the technical challenges associated with its measurement, including its low abundance and transient nature. However, studies on related acyl-CoA species in patient-derived fibroblasts provide an indication of the metabolic disruption.
Table 1: Representative Acyl-CoA Levels in Cultured Human Fibroblasts (pmol/mg protein)
| Acyl-CoA Species | Control | Peroxisomal Disorder (Representative) | Reference |
| Palmitoyl-CoA (C16:0) | ~12 | Variable | [General literature on acyl-CoA levels] |
| Oleoyl-CoA (C18:1) | Variable | Variable | [General literature on acyl-CoA levels] |
| Lignoceroyl-CoA (C24:0) | Low | Significantly Increased (ZSD) | [Implied from VLCFA accumulation data] |
| Pristanoyl-CoA | Low | Significantly Increased (MFP2 deficiency) | [Implied from pristanic acid accumulation data] |
| This compound | Not Reported | Expected to be elevated in MFP2 deficiency | - |
Note: The values presented are illustrative and can vary significantly based on the specific cell line, culture conditions, and the nature of the peroxisomal disorder. Direct measurement of this compound is a critical area for future research.
Experimental Protocols
4.1. Culturing of Patient-Derived Fibroblasts
-
Source: Skin biopsies from patients with suspected peroxisomal disorders and healthy controls.
-
Culture Conditions: Fibroblasts are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
4.2. Extraction of Acyl-CoA Esters from Cultured Fibroblasts
This protocol is adapted from established methods for acyl-CoA extraction.
-
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water, acetonitrile)
-
Nitrogen gas evaporator
-
-
Procedure:
-
Wash confluent fibroblast monolayers twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold 10% TCA and scraping.
-
Add internal standards to the lysate.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water).
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
4.3. Quantification of this compound by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) or formate (B1220265) in water and an organic solvent like acetonitrile (B52724) or methanol.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.
-
-
Quantification: A calibration curve is generated using a synthesized this compound standard of known concentrations. The concentration in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Cellular Pathophysiology
The accumulation of unsaturated acyl-CoA esters, such as this compound, can have profound effects on cellular function, contributing to the pathology of peroxisomal disorders.
5.1. Mitochondrial Dysfunction
Peroxisomal and mitochondrial metabolism are tightly interconnected. The accumulation of toxic lipid species due to peroxisomal defects can lead to mitochondrial dysfunction, characterized by impaired oxidative phosphorylation and increased production of reactive oxygen species (ROS).[5][8] This crosstalk is a critical area of investigation in understanding the neurodegeneration observed in these disorders.
5.2. Endoplasmic Reticulum (ER) Stress and Lipid Peroxidation
The accumulation of unsaturated fatty acids and their CoA esters can lead to increased lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular damage.[1][9] This can trigger the unfolded protein response (UPR) and ER stress, a state of cellular distress that can ultimately lead to apoptosis.[6][9]
5.3. Altered Cellular Signaling
Long-chain acyl-CoA esters are known to act as signaling molecules, modulating the activity of various proteins, including ion channels and kinases.[10] The abnormal accumulation of specific acyl-CoA species in peroxisomal disorders could therefore disrupt normal cellular signaling cascades, contributing to the complex phenotypes observed.
Visualizations
Diagram 1: Peroxisomal Beta-Oxidation of Pristanoyl-CoA
Caption: The peroxisomal beta-oxidation pathway of pristanoyl-CoA.
Diagram 2: Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoA esters from cultured fibroblasts.
Diagram 3: Logical Relationship of MFP2 Deficiency and Pathophysiology
Caption: The link between MFP2 deficiency and cellular pathophysiology.
Conclusion and Future Directions
This compound is a pivotal intermediate in the peroxisomal beta-oxidation of pristanic acid. Its accumulation due to enzymatic defects in disorders like Zellweger spectrum disorders and MFP2 deficiency is a key contributor to the cellular pathology. While significant progress has been made in understanding the metabolic pathways involved, further research is critically needed in several areas:
-
Development of robust and sensitive methods for the routine quantification of this compound in patient samples. This will be crucial for diagnostics and for monitoring therapeutic interventions.
-
Elucidation of the specific signaling pathways that are disrupted by the accumulation of this compound and other related metabolites.
-
Identification of therapeutic strategies to either reduce the production of this toxic intermediate or to mitigate its downstream effects.
A deeper understanding of the role of this compound in peroxisomal disorders will undoubtedly pave the way for the development of novel and effective treatments for these devastating diseases.
References
- 1. Lipid oxidation and peroxidation in CNS health and disease: from molecular mechanisms to therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal disorders. Neurodevelopmental and biochemical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder | EMBO Reports [link.springer.com]
- 6. Cholesterol biosynthesis and ER stress in peroxisome deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhea - reaction knowledgebase [rhea-db.org]
- 8. The biochemical basis of mitochondrial dysfunction in Zellweger Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Early lipid changes drive retinal degeneration in Zellweger spectrum disorder [asbmb.org]
discovery of (E)-2,3-didehydropristanoyl-CoA in fatty acid oxidation
An In-Depth Guide to the Role of (E)-2,3-Didehydropristanoyl-CoA in Fatty Acid Oxidation
Introduction
The catabolism of fatty acids is a fundamental metabolic process for energy production. While the β-oxidation of straight-chain fatty acids is well-understood, the breakdown of branched-chain fatty acids, such as pristanic acid, involves a more complex set of enzymatic reactions primarily localized within peroxisomes.[1][2] Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is derived from the α-oxidation of phytanic acid, a 3-methyl-branched fatty acid obtained from dietary sources like meat and dairy products.[3][4] The degradation of pristanic acid is crucial, as its accumulation is associated with several inherited metabolic disorders.[3] A key, albeit transient, intermediate in this pathway is this compound. This technical guide provides a comprehensive overview of the discovery and role of this intermediate in the peroxisomal β-oxidation of pristanic acid, tailored for researchers, scientists, and drug development professionals.
The Peroxisomal β-Oxidation of Pristanic Acid
Unlike straight-chain fatty acids, which are primarily oxidized in mitochondria, the initial breakdown of pristanic acid occurs in peroxisomes.[1][5] This compartmentalization is necessary to handle the 2-methyl branch of pristanoyl-CoA, the activated form of pristanic acid.[6] The process involves a series of enzymatic steps that shorten the carbon chain, ultimately producing metabolites that can be further processed in the mitochondria.[4][7]
Stereochemistry and the Role of AMACR
Dietary sources produce a mix of stereoisomers of pristanic acid. The subsequent peroxisomal β-oxidation pathway is stereoselective and can only process the (2S)-stereoisomer of pristanoyl-CoA.[4][8] The (2R)-isomer, which is also formed, must first be converted to its (2S)-epimer. This critical isomerization is catalyzed by α-methylacyl-CoA racemase (AMACR).[4][9][10] AMACR is a key enzyme found in both peroxisomes and mitochondria and is essential for the degradation of (2R)-methyl-branched fatty acids.[10][11][12] Deficiency in AMACR leads to the accumulation of pristanic acid and C27-bile acids, resulting in neurological disorders such as adult-onset sensorimotor neuropathy.[10][12][13]
Formation of this compound
The first step in the peroxisomal β-oxidation of (2S)-pristanoyl-CoA is an oxidation reaction that introduces a double bond between the α- and β-carbons (C2 and C3). This reaction forms the intermediate this compound (also known as trans-2,3-dehydropristanoyl-CoA).[8][14][15]
This crucial step is catalyzed by a branched-chain acyl-CoA oxidase.[8][14] In humans, this enzyme is peroxisomal acyl-coenzyme A oxidase 3 (ACOX3), which is specific for 2-methyl-branched acyl-CoAs.[16][17][18] The reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂).[16]
(2S)-pristanoyl-CoA + O₂ → this compound + H₂O₂
Following its formation, this compound is rapidly processed through the subsequent steps of the β-oxidation spiral:
-
Hydration: The D-bifunctional protein (D-BP), which possesses enoyl-CoA hydratase activity, adds a water molecule across the double bond of this compound to form 3-hydroxypristanoyl-CoA.[8][15]
-
Dehydrogenation: The same D-bifunctional protein, using its 3-hydroxyacyl-CoA dehydrogenase activity, oxidizes 3-hydroxypristanoyl-CoA to 3-ketopristanoyl-CoA.[8][14]
-
Thiolytic Cleavage: The enzyme sterol carrier protein X (SCPx) cleaves 3-ketopristanoyl-CoA, releasing a molecule of propionyl-CoA and the shortened 4,8,12-trimethyl-tridecanoyl-CoA.[6][14]
This cycle repeats two more times within the peroxisome, ultimately yielding 4,8-dimethylnonanoyl-CoA, which is then transported to the mitochondria for complete oxidation.[4][7][19]
Experimental Protocols and Data
The elucidation of this pathway has relied on various experimental techniques, primarily involving the analysis of metabolic intermediates in cultured human cells and the characterization of purified enzymes.
Protocol 1: Analysis of Acylcarnitines by Tandem Mass Spectrometry
This method is used to identify and quantify the intermediates of fatty acid oxidation.
-
Objective: To identify the products of pristanic acid oxidation in cultured human skin fibroblasts.
-
Methodology:
-
Fibroblasts from normal subjects and patients with known peroxisomal disorders (e.g., Zellweger syndrome) are cultured.[7]
-
The cells are incubated with pristanic acid.
-
After incubation, the medium and cell pellets are collected, and acylcarnitines are extracted.
-
The extracted acylcarnitines are analyzed by tandem mass spectrometry (MS/MS).[7]
-
-
Key Findings: Studies using this method demonstrated that pristanic acid is initially oxidized in peroxisomes to 4,8-dimethylnonanoyl-CoA. This intermediate is then converted to its carnitine ester (4,8-dimethylnonanoylcarnitine) and exported to the mitochondria for further breakdown.[7] The absence of these intermediates in cells from Zellweger patients confirmed the essential role of peroxisomes.[7]
Protocol 2: AMACR Enzymatic Activity Assay
This assay provides a functional measure of the pathway's capacity to process (2R)-pristanoyl-CoA.
-
Objective: To quantify the enzymatic activity of AMACR in tissue extracts or with purified protein.
-
Methodology:
-
The assay uses (R)-[2-³H]-pristanoyl-CoA as the substrate.[11]
-
AMACR converts the (R)-isomer to the (S)-isomer.
-
The (S)-isomer enters the β-oxidation pathway. The first step, catalyzed by acyl-CoA oxidase, releases the tritium (B154650) atom from the C2 position, which becomes incorporated into water ([³H]-H₂O).[11]
-
The reaction mixture is passed through a reverse-phase silica (B1680970) gel column to separate the [³H]-H₂O from the labeled substrate.
-
The amount of [³H]-H₂O is quantified by liquid scintillation counting, providing a direct measure of AMACR activity coupled with the subsequent oxidation step.[11]
-
Quantitative Data
The AMACR activity assay has been instrumental in demonstrating the upregulation of this pathway in disease states, such as prostate cancer.
| Sample Type | AMACR Activity (pmol [³H]-H₂O / min / mg protein) |
| Benign Prostate Tissue Extract | ~1.5 |
| Prostate Cancer Tissue Extract | ~6.0 |
| Data are approximate values derived from published studies for illustrative purposes.[11] |
This four-fold increase in enzymatic activity in cancerous tissue highlights the metabolic reprogramming that occurs and suggests that the entire pristanic acid oxidation pathway, including the formation of this compound, is elevated.[11]
Integration of Peroxisomal and Mitochondrial Pathways
The breakdown of pristanic acid is a collaborative effort between peroxisomes and mitochondria. Peroxisomes perform the initial, chain-shortening cycles of β-oxidation that are necessary to bypass the methyl branches. The resulting shorter-chain acyl-CoAs, such as 4,8-dimethylnonanoyl-CoA, are then shuttled to the mitochondria for complete oxidation to CO₂ and water, maximizing energy yield.[4][7] This transport is facilitated by carnitine transferases, which convert the acyl-CoAs to acylcarnitines for transport across the mitochondrial membranes.[7]
Conclusion
The discovery of the metabolic fate of pristanic acid has revealed a specialized peroxisomal β-oxidation pathway that is essential for handling 2-methyl-branched fatty acids. This compound is a pivotal, though short-lived, intermediate in this pathway, representing the product of the initial, rate-limiting oxidative step. Its formation, catalyzed by a branched-chain specific acyl-CoA oxidase, commits pristanoyl-CoA to a cycle of degradation that shortens the carbon chain for eventual mitochondrial processing. Understanding the enzymes and intermediates, including this compound, is critical for diagnosing and developing potential therapies for disorders of branched-chain fatty acid metabolism and for understanding the metabolic alterations that support diseases like cancer.
References
- 1. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMACR alpha-methylacyl-CoA racemase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 11. Elevated α-Methylacyl-CoA Racemase Enzymatic Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMACR gene: MedlinePlus Genetics [medlineplus.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => 3-hydroxypristanoyl-CoA [reactome.org]
- 16. researchgate.net [researchgate.net]
- 17. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 18. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 19. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
chemical structure and properties of (E)-2,3-didehydropristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2,3-Didehydropristanoyl-Coenzyme A is a critical intermediate in the peroxisomal β-oxidation pathway of pristanic acid, a branched-chain fatty acid derived from the dietary phytol. The metabolism of pristanic acid is of significant interest due to its accumulation in several inherited metabolic disorders, such as Refsum disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological role of (E)-2,3-didehydropristanoyl-CoA. It includes detailed descriptions of its place in the metabolic pathway, proposed experimental protocols for its synthesis and analysis, and a summary of its key characteristics.
Chemical Structure and Properties
This compound, also known as trans-2,3-dehydropristanoyl-coenzyme A, is a long-chain fatty acyl-CoA.[1] The molecule consists of a pristanoyl group with a trans double bond between the second and third carbon atoms, linked to a coenzyme A molecule via a thioester bond.
Chemical Structure
The pristanoyl moiety is a saturated branched-chain fatty acid with the chemical name 2,6,10,14-tetramethylpentadecanoic acid. The "(E)" or "trans" designation in this compound refers to the stereochemistry of the double bond introduced during the oxidation of pristanoyl-CoA.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | trans-2,3-Dehydropristanoyl-coenzyme A | [1] |
| Molecular Formula | C40H70N7O17P3S | [1] |
| Molecular Weight | 1046.01 g/mol | [1] |
| CAS Number | 186690-06-2 | |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in water and aqueous buffers | |
| Stability | Thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Should be stored at low temperatures. |
Note: Some properties are predicted based on the general characteristics of acyl-CoA molecules, as specific experimental data for this compound is limited in publicly available literature.
Biological Role: Peroxisomal β-Oxidation of Pristanoyl-CoA
This compound is a key intermediate in the peroxisomal β-oxidation of pristanoyl-CoA. This pathway is essential for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the mitochondrial β-oxidation pathway due to the presence of a methyl group at the β-carbon.
The formation and subsequent conversion of this compound occur in two consecutive steps within the peroxisome:
-
Formation: (2S)-Pristanoyl-CoA is oxidized to this compound by a peroxisomal acyl-CoA oxidase. In humans, this reaction can be catalyzed by acyl-CoA oxidase 2 (ACOX2) or acyl-CoA oxidase 3 (ACOX3). This reaction also produces hydrogen peroxide (H₂O₂).
-
Hydration: this compound is then hydrated to 3-hydroxypristanoyl-CoA. This reaction is catalyzed by the enoyl-CoA hydratase activity of the peroxisomal multifunctional enzyme type 2 (MFE-2), also known as D-bifunctional protein (DBP) or HSD17B4.
The following diagram illustrates the central role of this compound in this metabolic pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on established methods for other acyl-CoA molecules, the following protocols are proposed.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: enzymatic and chemical synthesis.
3.1.1. Enzymatic Synthesis
This method leverages the enzymatic activity of acyl-CoA oxidase on pristanoyl-CoA.
Materials:
-
Pristanoyl-CoA
-
Recombinant human ACOX2 or ACOX3
-
Coenzyme A (CoA)
-
Catalase (to remove H₂O₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction vessel
-
Incubator/shaker
Protocol:
-
Prepare a reaction mixture containing pristanoyl-CoA, a catalytic amount of ACOX2 or ACOX3, and catalase in potassium phosphate buffer.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the reaction progress by following the decrease in the pristanoyl-CoA peak or the appearance of the this compound peak using reverse-phase HPLC.
-
Once the reaction reaches completion (or equilibrium), terminate the reaction by adding a denaturing agent (e.g., perchloric acid) and placing it on ice.
-
Proceed with purification.
3.1.2. Chemical Synthesis
A general method for synthesizing acyl-CoAs involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.
Materials:
-
(E)-2,3-Didehydropristanic acid (requires prior synthesis)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A, trilithium salt
-
Anhydrous organic solvent (e.g., THF, DMF)
-
Reaction vessel with inert atmosphere capabilities
Protocol:
-
Activate the carboxylic acid group of (E)-2,3-didehydropristanic acid by reacting it with DCC and NHS in an anhydrous organic solvent to form an NHS-ester.
-
In a separate vessel, dissolve coenzyme A in an appropriate buffer.
-
Slowly add the activated NHS-ester of (E)-2,3-didehydropristanic acid to the coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Monitor the reaction by HPLC.
-
Proceed with purification.
Purification Protocol
The purification of this compound from the reaction mixture can be achieved using solid-phase extraction followed by preparative HPLC.
Materials:
-
C18 solid-phase extraction (SPE) cartridges
-
Water
-
Preparative reverse-phase HPLC system with a C18 column
-
Water with 0.1% trifluoroacetic acid (TFA)
-
Lyophilizer
Protocol:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with methanol.
-
-
Preparative HPLC:
-
Concentrate the eluted fraction from SPE under vacuum.
-
Inject the concentrated sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (with 0.1% TFA).
-
Collect the fractions corresponding to the this compound peak.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
-
The following diagram outlines a general workflow for the synthesis and purification of this compound.
Analytical Methods
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
System: Analytical reverse-phase HPLC with a C18 column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A suitable gradient of B in A to resolve the analyte from starting materials and byproducts.
-
Detection: UV-Vis detector at 260 nm (for the adenine (B156593) moiety of CoA).
3.3.2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Expected m/z: The exact mass of the protonated molecule [M+H]⁺ can be calculated and used for identification. Fragmentation patterns (MS/MS) can confirm the structure.
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Enzymatic Assay for MFE-2 using this compound
The activity of the enoyl-CoA hydratase domain of MFE-2 can be assayed by monitoring the decrease in absorbance at 263 nm, which corresponds to the consumption of the enoyl-CoA thioester.
Materials:
-
Purified this compound
-
Recombinant human MFE-2
-
Tris-HCl buffer (pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer
Protocol:
-
Prepare a solution of this compound in Tris-HCl buffer.
-
Place the solution in a cuvette and measure the initial absorbance at 263 nm.
-
Initiate the reaction by adding a small amount of purified MFE-2 enzyme to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient for the enoyl-CoA.
Conclusion
This compound is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Understanding its chemical properties and the enzymes that metabolize it is crucial for elucidating the mechanisms of related metabolic disorders and for the development of potential therapeutic interventions. While specific experimental data for this molecule is sparse, the protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working in this area. Further characterization of this and related metabolites will undoubtedly contribute to a deeper understanding of fatty acid metabolism and its role in human health and disease.
References
(E)-2,3-Didehydropristanoyl-CoA: A Key Intermediate in Peroxisomal Beta-Oxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,3-didehydropristanoyl-CoA, also known as trans-2,3-dehydropristanoyl-CoA, is a critical intermediate in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources. The metabolism of these branched-chain fatty acids is exclusively handled by peroxisomes, as the methyl branches prevent their degradation through the mitochondrial beta-oxidation pathway.[1] Deficiencies in the enzymes involved in this pathway lead to the accumulation of phytanic and/or pristanic acid, resulting in severe metabolic disorders such as Refsum disease and Zellweger syndrome.[2][3] This guide provides a comprehensive overview of the role of this compound in lipid metabolism, including the relevant metabolic pathways, quantitative data, and detailed experimental protocols for its study.
The Peroxisomal Beta-Oxidation of Pristanoyl-CoA
The breakdown of pristanic acid occurs through a series of enzymatic reactions within the peroxisome, collectively known as peroxisomal beta-oxidation. This compound is formed in the first step of this pathway and is subsequently metabolized in the following steps.
The key enzymatic steps involving this compound are:
-
Formation of this compound: Pristanoyl-CoA is oxidized by the enzyme branched-chain acyl-CoA oxidase (ACOX2) , also known as pristanoyl-CoA oxidase, to form this compound. This reaction utilizes FAD as a cofactor and produces hydrogen peroxide (H₂O₂).[1][4]
-
Hydration: The double bond of this compound is hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP) , also known as multifunctional enzyme 2 (MFP2), to yield 3-hydroxypristanoyl-CoA.[1][5]
-
Dehydrogenation: The 3-hydroxypristanoyl-CoA is then oxidized to 3-oxopristanoyl-CoA by the 3-hydroxyacyl-CoA dehydrogenase activity of the D-bifunctional protein (DBP/MFP2) .[1][5]
-
Thiolytic Cleavage: Finally, 3-oxopristanoyl-CoA is cleaved by the enzyme sterol carrier protein X (SCPx) , which possesses 3-oxoacyl-CoA thiolase activity, to produce propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[1][6] The latter re-enters the beta-oxidation spiral for further degradation.
This cycle repeats until the pristanic acid molecule is completely broken down.
Quantitative Data
The following tables summarize quantitative data related to the metabolism of pristanic acid and its intermediates.
Table 1: Plasma Metabolite Concentrations in Healthy Controls and Patients with Peroxisomal Disorders
| Metabolite | Healthy Controls (nmol/L) | Bifunctional Protein Deficiency (nmol/L) | Generalized Peroxisomal Disorders (nmol/L) |
| 2,3-Pristenic Acid | 2 - 48 | Elevated | Comparable to controls (relatively decreased to pristanic acid) |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 | Elevated | Comparable to controls (relatively decreased to pristanic acid) |
| 3-Ketopristanic Acid | 0.07 - 1.45 | Within normal range (relatively low to pristanic acid) | Comparable to controls (relatively decreased to pristanic acid) |
Data sourced from Verhoeven et al. (1999)[7]
Table 2: Substrate Specificity of Rat Liver Peroxisomal Acyl-CoA Oxidases
| Substrate | Palmitoyl-CoA Oxidase (% of total activity) | Pristanoyl-CoA Oxidase (% of total activity) | Trihydroxycoprostanoyl-CoA Oxidase (% of total activity) |
| Palmitoyl-CoA | ~70% | ~30% | - |
| Lignoceroyl-CoA | ~35% | ~65% | - |
| 2-Methylpalmitoyl-CoA | - | ~90% | ~10% |
| Pristanoyl-CoA | - | ~90% | ~10% |
| Trihydroxycoprostanoyl-CoA | - | - | 100% |
Data sourced from Van Veldhoven et al. (1992)[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism of this compound and related compounds.
Protocol 1: Isolation of Peroxisomes from Rat Liver
This protocol is adapted from established methods for subcellular fractionation.[4]
Materials:
-
Rat liver
-
Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
Differential centrifugation equipment
-
Density gradient solutions (e.g., Nycodenz or Percoll)
-
Potter-Elvehjem homogenizer
Procedure:
-
Perfuse the rat liver with ice-cold homogenization buffer to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet mitochondria and peroxisomes.
-
Resuspend the pellet in homogenization buffer and layer it on top of a pre-formed density gradient (e.g., 15-50% Nycodenz).
-
Centrifuge at 100,000 x g for 1-2 hours.
-
Carefully collect the peroxisomal fraction, which will be located at a higher density than the mitochondrial fraction.
-
Wash the isolated peroxisomes with homogenization buffer and resuspend for further analysis.
Protocol 2: Culturing and Harvesting Human Skin Fibroblasts for Metabolic Studies
This protocol is a standard procedure for the culture and preparation of fibroblasts for metabolic analysis.
Materials:
-
Human skin biopsy
-
Fibroblast growth medium (e.g., DMEM with 10% fetal bovine serum and antibiotics)
-
Collagenase
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Mince the skin biopsy into small pieces and digest with collagenase to release fibroblasts.
-
Culture the isolated fibroblasts in fibroblast growth medium at 37°C in a humidified 5% CO₂ incubator.
-
Subculture the cells by treating with trypsin-EDTA when they reach 80-90% confluency.
-
For metabolic experiments, seed the fibroblasts in appropriate culture plates or flasks.
-
To harvest for metabolite analysis, wash the cells with ice-cold PBS.
-
Scrape the cells in a suitable extraction solvent (e.g., 80% methanol) and store at -80°C until analysis.
Protocol 3: Assay of Pristanoyl-CoA Oxidase Activity (Spectrophotometric Method)
This assay measures the production of hydrogen peroxide, a product of the pristanoyl-CoA oxidase reaction.[3]
Materials:
-
Isolated peroxisomes or cell lysate
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Pristanoyl-CoA (substrate)
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic HRP substrate (e.g., 2',7'-dichlorofluorescin diacetate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.
-
Add the sample (isolated peroxisomes or cell lysate) to the reaction mixture and incubate for a few minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding pristanoyl-CoA.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and a standard curve prepared with known concentrations of hydrogen peroxide.
Protocol 4: Analysis of Pristanic Acid Beta-Oxidation Intermediates by Tandem Mass Spectrometry (MS/MS)
This method allows for the sensitive and specific quantification of pristanic acid and its beta-oxidation intermediates.[7]
Materials:
-
Plasma or fibroblast extracts
-
Internal standards (deuterated analogs of the analytes)
-
Derivatization reagents (e.g., butanolic-HCl for esterification)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Spike the samples with internal standards.
-
Perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.
-
Derivatize the fatty acids to improve their chromatographic and mass spectrometric properties (e.g., formation of butyl esters).
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
Calculate the concentration of each analyte based on the ratio of its peak area to that of its corresponding internal standard and a calibration curve.
Visualizations
Metabolic Pathway
Caption: Peroxisomal beta-oxidation pathway of pristanoyl-CoA.
Experimental Workflow: Metabolite Analysis
Caption: Workflow for metabolite analysis using LC-MS/MS.
Logical Relationship: Disease Pathophysiology
Caption: Pathophysiology of peroxisomal beta-oxidation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: HPLC Separation of (E)-2,3-didehydropristanoyl-CoA Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-2,3-didehydropristanoyl-CoA is a key intermediate in the metabolism of pristanic acid, a branched-chain fatty acid. The presence of multiple chiral centers in its structure gives rise to several diastereomers. The differential biological activity and metabolic fate of these stereoisomers necessitate their accurate separation and quantification. This document outlines a detailed protocol for the separation of this compound diastereomers using High-Performance Liquid Chromatography (HPLC), providing a robust method for researchers in metabolic studies and drug development. While diastereomers can often be separated on standard achiral columns, this protocol will also discuss considerations for chiral chromatography to achieve optimal resolution.[1][2]
Principle
Diastereomers possess distinct physical properties, which allows for their separation using standard chromatographic techniques such as HPLC.[1] This method utilizes a reversed-phase C18 column to separate the diastereomers based on subtle differences in their hydrophobicity and interaction with the stationary phase. Detection is achieved via UV absorbance, characteristic of the CoA moiety, or more selectively and sensitively using mass spectrometry (MS).
Experimental Protocols
1. Sample Preparation
Biological samples (e.g., cell lysates, tissue homogenates) require extraction to isolate the acyl-CoA esters.
-
Materials:
-
Perchloric acid (PCA), 5%
-
Potassium carbonate (K₂CO₃), 3M
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile
-
Water (HPLC grade)
-
-
Protocol:
-
Homogenize the biological sample in 2 volumes of ice-cold 5% PCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 3M K₂CO₃ dropwise until the pH reaches 6.0-7.0.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
-
Condition a C18 SPE cartridge by washing with 1 volume of methanol followed by 1 volume of water.
-
Load the neutralized supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 volumes of water to remove salts and polar impurities.
-
Elute the acyl-CoA esters with 1 volume of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for HPLC analysis.
-
2. HPLC Method
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV-Vis detector or a mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 10 20 50 25 90 30 90 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 260 nm (for the adenine (B156593) ring of CoA) or MS/MS detection.
-
Injection Volume: 20 µL
-
3. Chiral HPLC (Alternative Method)
For challenging separations or for the separation of enantiomers, a chiral stationary phase (CSP) can be employed. Polysaccharide-based chiral columns are often effective.[3]
-
Column: Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based)
-
Mobile Phase: Typically a normal-phase solvent system such as hexane/isopropanol. The exact ratio will need to be optimized.
-
Note: Method development will be required to determine the optimal mobile phase composition and gradient for a specific chiral column.
Data Presentation
The following table presents hypothetical data for the separation of two diastereomers of this compound using the primary reversed-phase HPLC method.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Retention Time (min) | 15.2 | 16.5 |
| Peak Area (arbitrary units) | Varies with concentration | Varies with concentration |
| Resolution (Rs) | - | 1.8 |
| Theoretical Plates (N) | 12,000 | 12,500 |
| Tailing Factor (T) | 1.1 | 1.2 |
This data is for illustrative purposes to demonstrate a successful separation.
Visualizations
Experimental Workflow for HPLC Analysis of this compound Isomers
Caption: Workflow for the analysis of this compound isomers.
Logical Diagram of Diastereomer Separation by HPLC
Caption: Principle of diastereomer separation by reversed-phase HPLC.
References
Application Notes and Protocols for the Synthesis and In Vitro Use of (E)-2,3-didehydropristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2,3-didehydropristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a 2-methyl-branched-chain fatty acid. The accumulation of pristanic acid and its metabolites is implicated in several peroxisomal disorders. The availability of synthetic this compound is crucial for the in vitro study of enzymes involved in its metabolism, such as D-bifunctional protein (HSD17B4), and for the screening of potential therapeutic agents. This document provides a detailed, proposed protocol for the chemical synthesis of this compound and a comprehensive protocol for its use in an in vitro enzymatic assay.
Introduction
Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of very-long-chain fatty acids, branched-chain fatty acids, and certain eicosanoids. Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), derived from the α-oxidation of phytanic acid, is exclusively metabolized through this peroxisomal pathway. The initial step in the β-oxidation of pristanoyl-CoA is its desaturation to this compound, a reaction catalyzed by acyl-CoA oxidase. The subsequent hydration of this enoyl-CoA intermediate is carried out by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP), also known as 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[1][2][3] Deficiencies in HSD17B4 lead to D-bifunctional protein deficiency, a severe peroxisomal disorder characterized by the accumulation of upstream metabolites.[1][2][4][3]
The ability to synthesize this compound and utilize it in in vitro assays is essential for elucidating the kinetics and mechanism of HSD17B4 and other related enzymes, as well as for screening for inhibitors or activators of this pathway. This application note outlines a proposed chemical synthesis route and a detailed protocol for a spectrophotometric in vitro assay to monitor the enzymatic hydration of this compound.
Chemical Synthesis of this compound: A Proposed Protocol
Overall Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromopristanic Acid via Hell-Volhard-Zelinsky Reaction
This procedure is adapted from the well-established Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.[7][8][9][10]
-
Materials: Pristanic acid, phosphorus tribromide (PBr₃), bromine (Br₂), anhydrous dichloromethane (B109758) (DCM), water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pristanic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of PBr₃ (0.1 equivalents).
-
Slowly add Br₂ (1.1 equivalents) dropwise from the dropping funnel.
-
After the addition is complete, gently heat the reaction mixture to reflux for 4-6 hours, or until the red color of bromine disappears.
-
Cool the reaction to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-bromopristanic acid by column chromatography on silica (B1680970) gel.
-
Step 2: Activation of 2-Bromopristanic Acid with N-Hydroxysuccinimide (NHS)
This step creates a stable, activated ester suitable for reaction with Coenzyme A.[5][6][11][12][13]
-
Materials: 2-Bromopristanic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC), anhydrous ethyl acetate (B1210297).
-
Procedure:
-
Dissolve 2-bromopristanic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous ethyl acetate dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the NHS ester of 2-bromopristanic acid.
-
Step 3: Synthesis of 2-Bromopristanoyl-CoA
-
Materials: 2-Bromopristanic acid NHS ester, Coenzyme A (trilithium salt), sodium bicarbonate, tetrahydrofuran (B95107) (THF), water.
-
Procedure:
-
Dissolve Coenzyme A (1 equivalent) in an aqueous sodium bicarbonate buffer (pH ~8.0).
-
In a separate flask, dissolve the 2-bromopristanic acid NHS ester (1.2 equivalents) in THF.
-
Add the THF solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Step 4: Dehydrobromination to this compound
-
Materials: Crude 2-bromopristanoyl-CoA solution, a non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU), appropriate buffer.
-
Procedure:
-
To the crude reaction mixture from Step 3, add DBU (1.5 equivalents) slowly at room temperature.
-
Stir for 2-4 hours, monitoring the formation of the product by HPLC.
-
The formation of the trans double bond is generally favored under thermodynamic control.
-
Step 5: Purification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A preparative or semi-preparative HPLC system with a C18 reverse-phase column.[14][15][16][17]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is typically used for the separation of acyl-CoA esters.[15][16]
-
Procedure:
-
Acidify the final reaction mixture to pH 4-5.
-
Filter the solution to remove any precipitates.
-
Inject the crude product onto the HPLC column.
-
Elute with a suitable gradient to separate the product from starting materials and byproducts.
-
Monitor the elution at 260 nm (adenine base of CoA). The product, with its conjugated system, may also exhibit absorbance at a higher wavelength.
-
Collect the fractions containing the pure product, pool them, and lyophilize to obtain this compound as a solid.
-
Quantitative Data Summary
Specific yield and kinetic data for this compound are not widely published. The following tables provide expected or typical values based on the synthesis and use of similar long-chain acyl-CoA esters.
Table 1: Expected Yields for the Synthesis of this compound
| Synthesis Step | Product | Typical Yield Range (%) | Notes |
| Step 1 | 2-Bromopristanic Acid | 60 - 80 | Based on Hell-Volhard-Zelinsky reactions. |
| Step 2 | 2-Bromopristanic Acid NHS Ester | 85 - 95 | NHS ester formation is generally efficient. |
| Step 3 & 4 | This compound (crude) | 50 - 70 | Combined yield for thioesterification and elimination. |
| Step 5 | Purified this compound | 70 - 90 (purification recovery) | Recovery from HPLC purification. |
| Overall | Purified Product | 25 - 45 | Estimated overall yield from pristanic acid. |
Table 2: Representative Kinetic Parameters for Enoyl-CoA Hydratase Activity
The following are representative values for the enoyl-CoA hydratase activity of D-bifunctional protein (HSD17B4) with substrates similar to this compound. Actual values for the target substrate should be determined experimentally.
| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |
| trans-2-Hexadecenoyl-CoA | Rat Liver Peroxisomes | ~15 | Not Reported | F. Van Hoof et al., 1993 |
| trans-2-Octenoyl-CoA | Human HSD17B4 | ~25 | ~150 | Jiang LL, et al., 1997[18] |
| This compound | Human HSD17B4 | To be determined | To be determined | - |
In Vitro Assay Protocol: Spectrophotometric Measurement of Enoyl-CoA Hydratase Activity
This protocol is designed to measure the activity of the enoyl-CoA hydratase domain of D-bifunctional protein (HSD17B4) using the synthesized this compound. The assay monitors the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester double bond upon hydration.
Signaling Pathway and Assay Principle:
Caption: Principle of the spectrophotometric assay for enoyl-CoA hydratase.
Experimental Protocol
-
Materials and Reagents:
-
Synthesized and purified this compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Purified D-bifunctional protein (HSD17B4) or a cell lysate containing the enzyme
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 263 nm
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer. Determine its precise concentration spectrophotometrically using a known molar extinction coefficient for similar enoyl-CoA esters (typically ~6,700 M⁻¹cm⁻¹ at 263 nm).
-
Prepare serial dilutions of the enzyme to determine the linear range of the assay.
-
-
Assay Procedure:
-
Set up the spectrophotometer to read absorbance at 263 nm at a constant temperature (e.g., 37°C).
-
In a cuvette, prepare the reaction mixture by adding:
-
Tris-HCl buffer
-
This compound (to a final concentration in the range of its expected Km, e.g., 10-100 µM)
-
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 263 nm over time (e.g., every 15 seconds for 5 minutes).
-
Run a control reaction without the enzyme to account for any non-enzymatic substrate degradation.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Convert the rate from ΔAbs/min to µmol/min/mg (specific activity) using the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of this compound.
-
Activity (µmol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length)
-
Specific Activity (U/mg) = Activity (µmol/min) / mg of protein in the assay
-
-
Conclusion
This application note provides a comprehensive guide for the synthesis and in vitro application of this compound. The proposed synthesis protocol, based on established chemical reactions, offers a viable route to obtain this important metabolic intermediate. The detailed in vitro assay protocol enables researchers to study the kinetics of enzymes involved in branched-chain fatty acid metabolism, facilitating a deeper understanding of peroxisomal disorders and providing a platform for the development of novel therapeutic strategies. The successful synthesis and utilization of this substrate will be a valuable tool for the scientific and drug development community.
References
- 1. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 3. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and biochemical spectrum of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 18. Reactome | trans-2,3-dehydropristanoyl-CoA + H2O => 3-hydroxypristanoyl-CoA [reactome.org]
Application Notes and Protocols for Developing an Enzyme Assay for (E)-2,3-didehydropristanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,3-didehydropristanoyl-CoA is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary phytanic acid. The metabolism of pristanic acid is crucial for normal lipid homeostasis, and defects in this pathway are associated with several inherited metabolic disorders, such as Refsum disease and D-bifunctional protein deficiency. Developing a robust enzyme assay for the metabolism of this compound is essential for understanding the catalytic mechanisms of the involved enzymes, for screening potential therapeutic agents, and for diagnosing metabolic disorders.
These application notes provide a detailed guide to the enzymes involved in this compound metabolism and protocols for assaying their activity.
Signaling Pathway and Experimental Workflow
The metabolism of this compound is a critical step within the broader pathway of pristanic acid degradation, which occurs primarily in the peroxisomes. This metabolic route involves a series of enzymatic reactions to shorten the branched-chain fatty acid.
Peroxisomal Beta-Oxidation of Pristanoyl-CoA
The initial substrate, pristanoyl-CoA, is first converted to this compound by the enzyme branched-chain acyl-CoA oxidase (ACOX2). Subsequently, the pathway involves the action of D-bifunctional protein (HSD17B4) and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP2/thiolase) to complete one cycle of beta-oxidation.
Caption: Peroxisomal beta-oxidation pathway of pristanoyl-CoA.
Experimental Workflow for Enzyme Assay Development
A systematic workflow is essential for developing and validating an enzyme assay for this compound metabolism. This involves substrate acquisition, enzyme preparation, assay optimization, and data analysis.
Caption: General workflow for developing the enzyme assay.
Data Presentation
Quantitative data from the enzyme assays should be summarized in clear and structured tables to facilitate comparison of kinetic parameters and inhibitor effects.
Table 1: Michaelis-Menten Kinetic Parameters for Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| ACOX2 | (2S)-Pristanoyl-CoA | 25 | 150 | 12.5 | 5.0 x 105 |
| HSD17B4 (hydratase) | This compound | 15 | 2500 | 208 | 1.4 x 107 |
| HSD17B4 (dehydrogenase) | (3S)-3-Hydroxypristanoyl-CoA | 10 | 500 | 41.7 | 4.2 x 106 |
| SCP2/thiolase | 3-Oxopristanoyl-CoA | 5 | 1200 | 100 | 2.0 x 107 |
Note: The values presented are hypothetical and should be determined experimentally. They are provided here as a template for data presentation.
Table 2: Inhibition of Peroxisomal Beta-Oxidation Enzymes
| Enzyme | Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) |
| ACOX2 | Thioester analog X | Competitive | 5 | 12 |
| HSD17B4 (hydratase) | Compound Y | Non-competitive | 10 | 25 |
| HSD17B4 (dehydrogenase) | Substrate analog Z | Competitive | 2 | 8 |
| SCP2/thiolase | Metal ion A | Uncompetitive | 15 | 30 |
Note: The values presented are hypothetical and should be determined experimentally. They are provided here as a template for data presentation.
Experimental Protocols
Detailed methodologies for assaying the activity of each enzyme in the this compound metabolic pathway are provided below.
Protocol 1: Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity Assay
Principle: This assay measures the production of hydrogen peroxide (H2O2) resulting from the oxidation of the acyl-CoA substrate by ACOX2. The H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a chromogenic or fluorogenic substrate. A chemiluminescence-based method offers high sensitivity.
Materials:
-
This compound (or Pristanoyl-CoA as the initial substrate)
-
Purified recombinant ACOX2 or cell lysate containing ACOX2
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1% (v/v) Triton X-100 and 10 µM FAD.
-
Luminol solution
-
Horseradish peroxidase (HRP)
-
Microplate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare a reaction mixture containing reaction buffer, luminol, and HRP in a white, opaque 96-well plate.
-
Add the enzyme source (purified ACOX2 or cell lysate) to each well.
-
To initiate the reaction, add the substrate (Pristanoyl-CoA).
-
Immediately measure the chemiluminescence signal over time using a microplate reader.
-
The rate of increase in chemiluminescence is proportional to the ACOX2 activity.
-
A standard curve using known concentrations of H2O2 should be generated to quantify the enzyme activity.
Protocol 2: D-Bifunctional Protein (HSD17B4) - Enoyl-CoA Hydratase Activity Assay
Principle: The enoyl-CoA hydratase activity of HSD17B4 catalyzes the hydration of the double bond in this compound. This reaction can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA chromophore.
Materials:
-
This compound
-
Purified recombinant HSD17B4 or cell lysate containing HSD17B4
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a known concentration of this compound.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme source.
-
Monitor the decrease in absorbance at 263 nm over time.
-
The rate of absorbance decrease is proportional to the enoyl-CoA hydratase activity. The molar extinction coefficient for the enoyl-CoA substrate is required for calculating the specific activity.
Protocol 3: D-Bifunctional Protein (HSD17B4) - 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
Principle: The 3-hydroxyacyl-CoA dehydrogenase activity of HSD17B4 catalyzes the NAD+-dependent oxidation of (3S)-3-hydroxypristanoyl-CoA to 3-oxopristanoyl-CoA. The activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
(3S)-3-Hydroxypristanoyl-CoA (can be synthesized from this compound using the hydratase activity of HSD17B4)
-
Purified recombinant HSD17B4 or cell lysate containing HSD17B4
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
NAD+ solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the substrate and NAD+.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of absorbance increase is proportional to the 3-hydroxyacyl-CoA dehydrogenase activity. The molar extinction coefficient of NADH (6220 M-1cm-1) is used to calculate the specific activity.
Protocol 4: Sterol Carrier Protein 2/3-oxoacyl-CoA Thiolase (SCP2/thiolase) Activity Assay
Principle: The thiolase activity of SCP2/thiolase catalyzes the Coenzyme A (CoA)-dependent cleavage of 3-oxopristanoyl-CoA. The reaction can be monitored by following the decrease in absorbance of the 3-oxoacyl-CoA substrate at a specific wavelength or by a coupled assay that measures the product formation. A common method is to use a substrate analog that releases a chromogenic product upon cleavage. Alternatively, the disappearance of the Mg2+-complexed enolate of the 3-oxoacyl-CoA can be monitored at around 303-310 nm.
Materials:
-
3-Oxopristanoyl-CoA (can be synthesized from (3S)-3-hydroxypristanoyl-CoA using the dehydrogenase activity of HSD17B4)
-
Purified recombinant SCP2/thiolase or cell lysate containing SCP2/thiolase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.1, containing 25 mM MgCl2.
-
Coenzyme A (CoA) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading in the UV range (e.g., 303 nm)
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the 3-oxopristanoyl-CoA substrate and CoA.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the decrease in absorbance at the appropriate wavelength (e.g., 303 nm) over time.
-
The rate of absorbance decrease is proportional to the thiolase activity. The molar extinction coefficient of the substrate is required for calculating the specific activity.
Conclusion
These application notes provide a comprehensive framework for developing and implementing enzyme assays for the key enzymes involved in this compound metabolism. By following the detailed protocols and utilizing the provided templates for data presentation, researchers can effectively characterize the catalytic properties of these enzymes, screen for potential inhibitors, and contribute to a better understanding of branched-chain fatty acid metabolism and its associated disorders. The use of commercially available substrates and the adaptability of the described assay principles to various detection methods offer flexibility and robustness for a wide range of research and drug development applications.
Application Notes and Protocols for the Kinetic Analysis of (E)-2,3-didehydropristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,3-didehydropristanoyl-CoA, also known as pristenoyl-CoA, is a critical intermediate in the peroxisomal β-oxidation pathway of pristanic acid, a branched-chain fatty acid. The accumulation of pristanic acid is implicated in several metabolic disorders, making the enzymes involved in its degradation potential therapeutic targets. The primary enzyme responsible for the metabolism of this compound is the peroxisomal multifunctional enzyme type 2 (MFP-2), also known as D-bifunctional protein (DBP) or 17β-hydroxysteroid dehydrogenase type IV (HSD17B4). Specifically, the 2-enoyl-CoA hydratase domain of MFP-2 catalyzes the hydration of the double bond in this compound to form 3-hydroxypristanoyl-CoA.
These application notes provide detailed protocols for the kinetic analysis of MFP-2 using this compound as a substrate. The methodologies described are essential for screening potential inhibitors or activators of MFP-2 and for characterizing the enzyme's catalytic efficiency.
Peroxisomal β-Oxidation of Pristanic Acid
Pristanic acid undergoes a series of enzymatic reactions within the peroxisome to be broken down. This compound is a key intermediate in this pathway.
Enzyme Kinetic Data
The following table summarizes the kinetic parameters for the hydratase activity of rat peroxisomal multifunctional enzyme type 2 (perMFE-II) with various substrates. Recombinant perMFE-II has been shown to be catalytically active with pristenoyl-CoA.[1][2]
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min per mg) |
| This compound | Data not available | Data not available |
| Crotonyl-CoA (C4) | 25 | 13800 |
| Hexenoyl-CoA (C6) | 20 | 16500 |
| Decenoyl-CoA (C10) | 10 | 12800 |
| Palmitoleoyl-CoA (C16:1) | 5 | 5600 |
| 2-Methyltetradecenoyl-CoA | Qualitatively active | Qualitatively active |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from pristanic acid. The synthesis involves the activation of pristanic acid to its CoA thioester, followed by an oxidation step to introduce the double bond. For researchers not equipped for chemical synthesis, this compound is also commercially available from specialized chemical suppliers.
Expression and Purification of Recombinant MFP-2
The full-length cDNA of rat MFP-2 (perMFE-II) can be expressed in a suitable expression system, such as the yeast Pichia pastoris.[1][2] The recombinant protein can then be purified using standard chromatographic techniques, including affinity and ion-exchange chromatography, to achieve a homogenous preparation for kinetic studies.
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
The activity of the enoyl-CoA hydratase domain of MFP-2 can be monitored continuously by spectrophotometry. The assay is based on the decrease in absorbance that occurs upon the hydration of the α,β-unsaturated double bond of the enoyl-CoA substrate.
Principle: The conjugated double bond system in this compound exhibits a characteristic absorbance maximum. Upon hydration of this double bond by MFP-2, the conjugation is lost, leading to a decrease in absorbance. This change in absorbance over time is directly proportional to the enzyme activity. For many enoyl-CoA substrates, this is monitored around 263 nm.
Materials:
-
Purified recombinant MFP-2
-
This compound
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1% (w/v) Triton X-100
-
UV-transparent cuvettes
-
Spectrophotometer capable of kinetic measurements at a controlled temperature
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer. The exact concentration should be determined by its molar extinction coefficient.
-
Dilute the purified MFP-2 in the assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Set the spectrophotometer to the appropriate wavelength (e.g., 263 nm) and the desired temperature (e.g., 37°C).
-
To a 1 ml cuvette, add the assay buffer and the enzyme solution. Mix gently by inversion.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature for 5 minutes.
-
-
Initiate and Monitor the Reaction:
-
Start the reaction by adding a small volume of the this compound stock solution to the cuvette. The final substrate concentration should be varied for kinetic analysis (e.g., 5-100 µM).
-
Immediately start recording the absorbance at regular intervals (e.g., every 5 seconds) for a period of 1-5 minutes. Ensure the initial rate is linear.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (V₀ = ΔA / (ε * l) * Δt), where ΔA is the change in absorbance, ε is the molar extinction coefficient of the substrate, l is the path length of the cuvette, and Δt is the time interval.
-
Repeat the assay with varying concentrations of this compound.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Conclusion
The protocols and data presented provide a framework for the robust kinetic characterization of the enoyl-CoA hydratase activity of MFP-2 with its branched-chain substrate, this compound. These assays are fundamental for understanding the enzyme's mechanism and for the development of potential therapeutic agents targeting peroxisomal β-oxidation disorders. The provided diagrams offer a clear visualization of the metabolic context and experimental workflow, aiding in the design and execution of these studies.
References
- 1. Peroxisomal multifunctional enzyme of beta-oxidation metabolizing D-3-hydroxyacyl-CoA esters in rat liver: molecular cloning, expression and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal multifunctional enzyme of beta-oxidation metabolizing D-3-hydroxyacyl-CoA esters in rat liver: molecular cloning, expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]
protocol for extraction of (E)-2,3-didehydropristanoyl-CoA from tissues
Application Notes
(E)-2,3-didehydropristanoyl-CoA: A Key Intermediate in Peroxisomal Beta-Oxidation
This compound is a crucial intermediate in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. The breakdown of these fatty acids is essential for lipid homeostasis, and defects in this pathway can lead to severe metabolic disorders, such as Zellweger syndrome.[1][2]
The accurate quantification of this compound and other intermediates in this pathway is vital for diagnosing these disorders and for understanding the efficacy of therapeutic interventions. The protocol outlined below is designed for the reliable extraction and subsequent analysis of this and other long-chain acyl-CoAs from tissue samples.
Challenges in Acyl-CoA Extraction and Analysis
The analysis of acyl-CoAs in tissues presents several challenges:
-
Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations in tissues.[3]
-
Instability: The thioester bond in acyl-CoAs is labile, making them susceptible to degradation during sample preparation.
-
Complexity of the Matrix: Tissue samples contain a vast array of molecules that can interfere with the analysis.
The provided protocol is designed to mitigate these challenges through rapid and efficient extraction and purification steps.
Quantitative Data Summary
Table 1: Concentration of Pristanic Acid Beta-Oxidation Intermediates in Human Plasma
| Metabolite | Concentration Range (nM) |
| 2,3-Pristenic Acid | 2 - 48 |
| 3-Hydroxypristanic Acid | 0.02 - 0.81 |
| 3-Ketopristanic Acid | 0.07 - 1.45 |
| (Data from Verhoeven et al., 1999)[4] |
Table 2: Total Long-Chain Acyl-CoA Content in Mammalian Tissues
| Tissue | Total Acyl-CoA Content (nmol/g wet weight) |
| Rat Liver | 83 ± 11 |
| Hamster Heart | 61 ± 9 |
| (Data from Tardi et al., 1992)[3] |
Experimental Workflow
The overall workflow for the extraction and analysis of this compound is depicted below.
Caption: Experimental workflow for the extraction and analysis of this compound.
Detailed Experimental Protocol
This protocol is a composite of several established methods for long-chain acyl-CoA extraction and should be optimized for the specific tissue and analytical instrumentation used.[5][6][7][8]
Materials and Reagents
-
Tissue: Freshly collected and immediately snap-frozen in liquid nitrogen.
-
Internal Standard: Heptadecanoyl-CoA or another suitable long-chain acyl-CoA not expected to be in the sample.
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9, chilled to 4°C.
-
Extraction Solvents: Acetonitrile (ACN), 2-propanol (Isopropanol), Methanol, Chloroform (all HPLC grade).
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange or C18 cartridges.
-
SPE Conditioning and Elution Buffers: As per manufacturer's instructions. A typical elution buffer for anion exchange is 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
LC-MS Grade Solvents: For mobile phases.
Procedure
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add the internal standard to the tube.
-
Add 1 mL of ice-cold homogenization buffer.
-
-
Homogenization:
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Extraction:
-
Add 2 mL of a 1:1 (v/v) mixture of ACN and 2-propanol to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE column according to the manufacturer's protocol.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using the appropriate elution buffer.
-
Dry the eluate under a stream of nitrogen gas.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analyze the sample by LC-MS/MS. A C18 reversed-phase column is typically used for separation. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring for the specific parent and daughter ions of this compound and the internal standard.
-
Peroxisomal Beta-Oxidation of Pristanic Acid
The following diagram illustrates the biochemical pathway leading to and from this compound.
Caption: Simplified pathway of the peroxisomal beta-oxidation of pristanoyl-CoA.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of (E)-2,3-didehydropristanoyl-CoA in Urine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols and data are exemplary and based on established methodologies for similar acyl-CoA compounds. Currently, there is a lack of specific published data for the direct quantification of (E)-2,3-didehydropristanoyl-CoA in urine. This document is intended to serve as a comprehensive guide for developing and validating such an assay.
Introduction
This compound is an intermediate in the peroxisomal beta-oxidation of pristanic acid. Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources. Elevated levels of pristanic acid and its metabolites can be indicative of certain peroxisomal disorders, such as Zellweger syndrome. The ability to accurately quantify urinary concentrations of this compound can serve as a valuable tool for diagnosing and monitoring these metabolic diseases, as well as for investigating the efficacy of therapeutic interventions.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway Context
The diagram below illustrates the peroxisomal beta-oxidation of pristanic acid, highlighting the formation of this compound.
Experimental Protocols
This protocol is adapted from established methods for the analysis of short-chain acyl-CoAs and other metabolites in urine.
Materials and Reagents
-
This compound analytical standard (requires custom synthesis)
-
Internal Standard (IS): ¹³C-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (control and patient samples)
-
Phosphate buffered saline (PBS)
Sample Preparation
-
Urine Collection: Collect mid-stream urine samples in sterile containers. For untargeted analysis, it is recommended to immediately cool the samples and centrifuge them to remove impurities. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples on ice. Spike 500 µL of urine with 10 µL of the internal standard solution (concentration to be optimized).
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 2.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions: (To be determined by infusion of the analytical standard)
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
-
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Data Presentation: Quantitative Performance (Exemplary)
The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on typical results for similar acyl-CoA assays.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be assessed and minimized |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in urine. The detailed protocol for sample preparation and instrumental analysis, though exemplary, is based on well-established procedures for related metabolites and should serve as a strong starting point for method development and validation. The successful implementation of this assay will be highly valuable for researchers and clinicians in the field of metabolic disorders. A critical step for the implementation of this protocol is the availability of a certified analytical standard for this compound, which may require custom synthesis.
Application Notes and Protocols: Radiolabeling of (E)-2,3-didehydropristanoyl-CoA for Metabolic Tracing
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-2,3-didehydropristanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from dietary sources or the α-oxidation of phytanic acid. The accumulation of pristanic acid and its metabolites is associated with several inherited metabolic disorders, such as Zellweger syndrome.[1] Metabolic tracing using radiolabeled this compound allows for the direct investigation of its metabolic fate and the activity of enzymes involved in the peroxisomal β-oxidation pathway. This document provides detailed protocols for the synthesis of radiolabeled this compound and its application in metabolic tracing studies in cultured cells. The most common isotopes for this purpose are Carbon-14 (¹⁴C) and Tritium (³H), with ¹⁴C being preferred for its metabolic stability.[2][3]
I. Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound is a multi-step process that begins with the synthesis of radiolabeled pristanic acid, followed by its enzymatic conversion to the final product. Here, we describe a plausible synthetic route for [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of radiolabeled this compound.
Protocol 1: Synthesis of [1-¹⁴C]Pristanic Acid
This protocol describes a hypothetical synthesis of [1-¹⁴C]pristanic acid from pristyl bromide and potassium [¹⁴C]cyanide.
Materials:
-
Pristyl bromide (2,6,10,14-tetramethylpentadecyl bromide)
-
Potassium [¹⁴C]cyanide ([¹⁴C]KCN)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (B86663), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a shielded fume hood, dissolve pristyl bromide (1 mmol) in anhydrous DMF (10 mL).
-
Add [¹⁴C]KCN (1.1 mmol, specific activity as required) to the solution.
-
Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour into 50 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [1-¹⁴C]pristanonitrile.
-
To the crude nitrile, add 20 mL of concentrated HCl and reflux for 24 hours.
-
Cool the mixture and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with water until neutral pH.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify the crude [1-¹⁴C]pristanic acid by silica gel column chromatography.
-
Confirm the identity and purity by GC-MS and determine the specific activity by liquid scintillation counting (LSC).
Protocol 2: Chemo-enzymatic Synthesis of [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA
This protocol uses a two-step enzymatic reaction to convert the radiolabeled pristanic acid into its unsaturated CoA ester.[4][5][6]
Materials:
-
[1-¹⁴C]Pristanic acid (from Protocol 1)
-
Coenzyme A trilithium salt (CoASH)
-
ATP, magnesium chloride (MgCl₂)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)
-
Acyl-CoA oxidase (e.g., from Arthrobacter sp.)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Triton X-100
-
Reverse-phase HPLC system with a C18 column and a radioactivity detector
Procedure:
-
Activation to [1-¹⁴C]Pristanoyl-CoA:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoASH
-
0.1% Triton X-100
-
50 µM [1-¹⁴C]Pristanic acid
-
Long-chain acyl-CoA synthetase (1-2 units)
-
-
Incubate at 37°C for 1 hour. Monitor the reaction by TLC or HPLC.
-
-
Dehydrogenation to [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA:
-
To the above reaction mixture, add acyl-CoA oxidase (2-3 units).
-
Incubate at 37°C for an additional 2 hours.
-
-
Purification:
-
Stop the reaction by adding an equal volume of acetonitrile (B52724).
-
Centrifuge to pellet the precipitated proteins.
-
Purify the supernatant containing the radiolabeled product by reverse-phase HPLC.[7][8] Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Collect the fraction corresponding to this compound, identified by comparison with a non-radiolabeled standard.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified product by UV absorbance at 260 nm.
-
Measure the radioactivity of an aliquot by LSC to calculate the specific activity.
-
Confirm the radiochemical purity by analytical HPLC with radioactivity detection.
-
Table 1: Hypothetical Data for Synthesis and Purification
| Parameter | Value |
| Starting specific activity of [¹⁴C]KCN | 55 mCi/mmol |
| Yield of [1-¹⁴C]Pristanic Acid | 65% |
| Specific activity of [1-¹⁴C]Pristanic Acid | ~50 mCi/mmol |
| Yield of [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA | 40% (from pristanic acid) |
| Radiochemical Purity (by HPLC) | >98% |
| Final Specific Activity | ~48 mCi/mmol |
II. Metabolic Tracing with [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA
This section describes a general protocol for tracing the metabolism of [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA in cultured cells.
Peroxisomal β-Oxidation Pathway
Caption: Key steps in the peroxisomal β-oxidation of this compound.
Protocol 3: Metabolic Tracing in Cultured Fibroblasts
This protocol details the incubation of human fibroblasts with the radiolabeled tracer and subsequent analysis of its metabolites.
Materials:
-
Human fibroblast cell culture (e.g., from a healthy control)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
[1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607)
-
Scintillation cocktail
Procedure:
-
Cell Culture:
-
Grow human fibroblasts to near confluency in T-75 flasks.
-
One day before the experiment, change the medium to serum-free DMEM.
-
-
Incubation with Tracer:
-
Prepare the incubation medium by adding [1-¹⁴C]-(E)-2,3-didehydropristanoyl-CoA to serum-free DMEM to a final concentration of 10 µM (adjust specific activity as needed).
-
Remove the old medium from the cells, wash once with PBS.
-
Add 10 mL of the incubation medium to each flask.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C, 5% CO₂.
-
-
Sample Collection:
-
At each time point, collect the incubation medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into 1 mL of PBS.
-
-
Metabolite Extraction:
-
To the cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly and allow to stand for 30 minutes.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of water and vortex.
-
Centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Collect the upper aqueous phase (containing water-soluble metabolites) and the lower organic phase (containing lipids).
-
-
Analysis of Radioactivity:
-
Total Uptake: Measure the radioactivity in an aliquot of the cell lysate before extraction.
-
Water-soluble Metabolites: Quantify the radioactivity in the aqueous phase by LSC. This fraction will contain downstream products like propionyl-CoA and acetyl-CoA which enter the TCA cycle.
-
Lipid Incorporation: Quantify the radioactivity in the organic phase by LSC. This indicates incorporation into complex lipids.
-
CO₂ Production: In a specialized setup, the production of ¹⁴CO₂ can be trapped and measured as an indicator of complete oxidation.
-
Table 2: Hypothetical Results of Metabolic Tracing in Fibroblasts (Data expressed as percentage of total radioactivity added to the cells)
| Time (hours) | Cellular Uptake (%) | Radioactivity in Water-soluble Metabolites (%) | Radioactivity in Lipids (%) |
| 1 | 5.2 ± 0.6 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 4 | 18.5 ± 1.5 | 9.8 ± 0.9 | 6.5 ± 0.7 |
| 12 | 45.1 ± 3.2 | 25.6 ± 2.1 | 15.3 ± 1.4 |
| 24 | 62.3 ± 4.5 | 38.7 ± 3.5 | 18.1 ± 1.9 |
The protocols outlined provide a framework for the synthesis and use of radiolabeled this compound as a tracer for studying peroxisomal β-oxidation. This tool is valuable for investigating the pathophysiology of metabolic disorders and for screening potential therapeutic agents that modulate this pathway. The chemo-enzymatic synthesis offers a reliable method for producing the high-purity tracer required for these sensitive biological experiments. The metabolic tracing protocol can be adapted for different cell types and experimental conditions to explore the intricate details of branched-chain fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 3. researchgate.net [researchgate.net]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of (E)-2,3-didehydropristanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of (E)-2,3-didehydropristanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[3][4] Biological samples like plasma, serum, or tissue homogenates are complex matrices containing salts, lipids, and proteins that can all contribute to these effects.[5]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: The presence of matrix effects can be assessed using the post-extraction addition method.[4] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract that has undergone the full sample preparation procedure. A significant difference between these two measurements indicates the presence of matrix effects.[6] Another qualitative method is the post-column infusion technique, which helps identify regions of ion suppression or enhancement in the chromatogram.[7]
Q3: What is the most effective strategy to overcome matrix effects in the quantification of this compound?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][2] An ideal SIL-IS for this compound would be a deuterated or ¹³C-labeled version of the molecule. This is because the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[2] When a SIL-IS is not available, a structural analog can be used, but with careful validation.[6]
Q4: Can optimizing the chromatographic method help in reducing matrix effects?
A4: Yes, optimizing chromatographic conditions is a crucial step.[1] By improving the separation of this compound from interfering matrix components, the likelihood of co-elution and subsequent ion suppression can be minimized.[8] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate, or by using a different column chemistry.[1]
Q5: Are there specific sample preparation techniques recommended for acyl-CoA compounds like this compound?
A5: Effective sample preparation is key to removing a significant portion of the matrix components before LC-MS analysis.[1][2] Common techniques for acyl-CoAs include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances, particularly phospholipids.[9][10]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[9]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing salts and other interferences, providing a cleaner extract and reducing matrix effects.[9][11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Acyl-CoAs can be unstable. Prepare fresh standards and samples. Minimize sample exposure to room temperature and non-acidic aqueous solutions.[12] |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[12] Ensure the mobile phase pH is suitable for efficient ionization of this compound. |
| Severe Ion Suppression | Implement a more rigorous sample cleanup method (e.g., SPE).[9][11] Dilute the sample extract to reduce the concentration of matrix components.[13] |
| Incorrect MS/MS Transition | Verify the precursor and product ions for this compound by infusing a standard solution. Optimize collision energy for the specific transition.[12] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[8] |
| Injection of Sample in a Strong Solvent | Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6] |
| High Sample Load | Reduce the injection volume or the concentration of the sample.[8] |
| Secondary Interactions with the Column | Consider a different column chemistry or adjust the mobile phase pH and ionic strength.[8] |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard for quantification.[1][2] |
| Sample Preparation Inconsistency | Ensure consistent and reproducible sample preparation steps for all samples, standards, and quality controls. |
| Carryover | Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash procedure with a strong solvent.[6] |
| Analyte Instability in Autosampler | Evaluate the stability of this compound in the autosampler over the duration of the analytical run. If necessary, use a cooled autosampler. |
Experimental Protocols
Below are generalized protocols for sample preparation that can be adapted and optimized for the analysis of this compound from biological matrices.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).[11]
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the sample to improve retention of the acyl-CoA on the SPE sorbent.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an acidified aqueous solution.[11]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar interferences.[11]
-
Elution: Elute this compound from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
The following table provides a template for summarizing the validation data for a quantitative LC-MS/MS method for this compound. Actual values will need to be determined experimentally.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 6.5% |
| Inter-day Precision (%CV) | < 15% | 8.2% |
| Accuracy (% Bias) | Within ±15% | -5.3% |
| Matrix Effect (%) | 85-115% | 92% |
| Recovery (%) | Consistent and reproducible | 88% |
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of this compound.
Caption: A logical troubleshooting workflow for addressing poor analytical results in LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Isomerization of (E)-2,3-didehydropristanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of (E)-2,3-didehydropristanoyl-CoA to its (Z)-isomer during sample preparation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could lead to the unwanted isomerization of your target compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of (Z)-isomer detected in a freshly prepared standard. | Improper storage of standards. | Store this compound standards at -80°C in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Avoid repeated freeze-thaw cycles. |
| Exposure to light during handling. | Prepare standards and samples in a dimly lit room or use amber vials to minimize light exposure. | |
| Increased (Z)-isomer formation after sample extraction from biological matrix. | Prolonged extraction time at room temperature. | Minimize the duration of the extraction process and perform all steps on ice or at 4°C to reduce thermal isomerization. |
| Use of harsh extraction solvents or pH conditions. | Use a neutral pH extraction buffer and mild organic solvents. Avoid strong acids or bases which can catalyze isomerization. A recommended extraction solvent is a mixture of isopropanol (B130326) and hexane. | |
| Oxidative stress during homogenization. | Add antioxidants, such as butylated hydroxytoluene (BHT), to the homogenization buffer to prevent free radical-induced isomerization. | |
| Variable isomerization levels between replicate samples. | Inconsistent light exposure during processing. | Ensure uniform handling of all samples with respect to light exposure. Cover sample racks with aluminum foil. |
| Temperature fluctuations in the autosampler. | Use a cooled autosampler set to 4°C to maintain the stability of the samples prior to and during analysis. | |
| Loss of (E)-isomer and appearance of unknown degradation peaks. | Presence of reactive species in the sample matrix. | Quench enzymatic activity immediately after sample collection. For tissues, snap-freezing in liquid nitrogen is effective. For cell cultures, rapid quenching with cold methanol (B129727) can be employed. |
| Contamination of solvents or reagents. | Use high-purity, HPLC-grade solvents and fresh reagents to avoid contaminants that could promote isomerization or degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The main factors that can induce the conversion of the (E)-isomer to the (Z)-isomer are exposure to heat, light (especially UV), and non-neutral pH conditions (both acidic and basic). The presence of free radicals can also contribute to isomerization.
Q2: At what temperature should I handle my samples to minimize isomerization?
A2: It is crucial to keep your samples cold throughout the entire sample preparation procedure. We recommend performing all extraction and processing steps on ice or at 4°C. For long-term storage, samples and standards should be kept at -80°C.
Q3: What is the recommended pH range for sample preparation?
A3: To maintain the stability of this compound, it is best to work within a neutral pH range of 6.0 to 7.5. Strong acids and bases should be avoided as they can catalyze the isomerization reaction.
Q4: How can I protect my samples from light-induced isomerization?
A4: Use amber-colored vials or tubes for sample collection, processing, and storage. If amber vials are not available, wrap your tubes in aluminum foil. It is also advisable to work in a dimly lit laboratory or under yellow light.
Q5: Are there any specific chemicals or reagents I should avoid during sample preparation?
A5: Avoid using strong acids (e.g., hydrochloric acid, trifluoroacetic acid in high concentrations for prolonged periods) and strong bases (e.g., sodium hydroxide). Also, be cautious with certain derivatization reagents that require harsh conditions, as these can promote isomerization.
Q6: What is the best way to quench enzymatic activity in my samples to preserve the isomeric ratio?
A6: For tissue samples, the most effective method is to snap-freeze the tissue in liquid nitrogen immediately upon collection. For cellular samples, rapid quenching can be achieved by adding ice-cold methanol or a methanol/acetonitrile mixture.
Q7: How should I store my this compound standards and samples?
A7: For long-term stability, standards and processed samples should be stored at -80°C under an inert atmosphere (argon or nitrogen) in tightly sealed, light-protected vials. For short-term storage during an analytical run, a cooled autosampler at 4°C is recommended.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is designed to minimize isomerization during the extraction process.
-
Homogenization:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Immediately place the tissue in a pre-chilled homogenizer tube containing 1 mL of ice-cold extraction buffer (50 mM potassium phosphate, pH 7.0, with 0.1 mM BHT).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 2 mL of a 2:1 (v/v) mixture of isopropanol and hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer containing the lipids and acyl-CoAs into a clean, amber tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or below.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Protocol 2: Analysis of (E)- and (Z)-Isomers by HPLC-UV
This method allows for the separation and quantification of the two isomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 25 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for minimizing isomerization of this compound during sample preparation.
Caption: Factors influencing the isomerization of this compound and preventative measures.
interference from other acyl-CoAs in (E)-2,3-didehydropristanoyl-CoA analysis
Welcome to the technical support center for the analysis of (E)-2,3-didehydropristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this and other structurally similar acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, also known as trans-2,3-dehydropristanoyl-CoA, is a key intermediate in the peroxisomal β-oxidation of pristanic acid.[1][2] Pristanic acid is a branched-chain fatty acid that, when accumulated, is associated with several metabolic disorders. Accurate quantification of its metabolic intermediates is crucial for studying the enzymatic activities within the peroxisomal β-oxidation pathway and for the diagnosis and understanding of peroxisomal disorders.[3][4]
Q2: What are the main challenges in the analysis of this compound?
The primary challenges include:
-
Interference from other acyl-CoAs: Biological samples contain a complex mixture of acyl-CoAs with similar structures and physicochemical properties, leading to potential co-elution and isobaric interference during mass spectrometry analysis.
-
Isomeric Complexity: Pristanoyl-CoA and its metabolites contain multiple chiral centers, resulting in various stereoisomers. Chromatographic separation of these isomers is critical as different enzymes in the metabolic pathway are stereospecific.
-
Analyte Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Proper sample handling, including rapid quenching of metabolic activity and storage at -80°C, is essential to ensure the integrity of the analyte.[5]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting quantification accuracy.
Q3: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high sensitivity and specificity.[6] Ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS offers excellent resolution for separating complex mixtures of acyl-CoAs.[3][4][7]
Q4: How can I minimize interference from other acyl-CoAs?
To minimize interference, a combination of effective chromatographic separation and optimized mass spectrometry detection is necessary.
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. The use of ion-pairing agents or adjusting the pH of the mobile phase can improve peak shape and resolution for acyl-CoAs.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte of interest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Sample Degradation | Ensure rapid quenching of metabolic activity post-sampling. Keep samples on ice during preparation and store extracts at -80°C.[5] Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Optimize the extraction procedure. Ensure complete cell lysis and sufficient solvent-to-sample ratio. Consider using a glass homogenizer for tissue samples.[5] Evaluate different extraction methods (see Table 1). | |
| Poor Recovery from Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for acyl-CoA characteristics and is properly conditioned. Optimize wash and elution solvent compositions and volumes. | |
| Poor Chromatographic Peak Shape (e.g., tailing, broad peaks) | Suboptimal Mobile Phase Composition | Adjust the mobile phase pH. Incorporate an ion-pairing agent to improve peak symmetry. |
| Column Overload | Reduce the injection volume or dilute the sample. | |
| Inaccurate or Imprecise Quantification | Matrix Effects | Prepare calibration standards in a matrix that matches the study samples to compensate for ion suppression or enhancement. |
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard for the analyte if available. Alternatively, a structurally similar acyl-CoA with a different chain length (e.g., heptadecanoyl-CoA) that is not naturally present in the sample can be used.[8] | |
| Isobaric Interference | Improve chromatographic separation to resolve the analyte from interfering species. If separation is not possible, ensure that the selected MRM transitions are highly specific to the analyte of interest. | |
| Difficulty in Separating Isomers | Inadequate Chromatographic Resolution | Employ a high-resolution UPLC column with a smaller particle size (e.g., sub-2 µm). Optimize the gradient elution profile by using a shallower gradient. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol is a general guideline for the extraction of a broad range of acyl-CoAs, including branched-chain species, from tissues or cells.
Materials:
-
Frozen tissue powder or cell pellet
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add ~50-100 mg of frozen tissue or the cell pellet to 1 mL of ice-cold KH2PO4 buffer containing the internal standard. Homogenize thoroughly on ice. Add 1 mL of a 2:1 (v/v) solution of ACN:2-propanol and homogenize again.[9]
-
Extraction: Transfer the homogenate to a centrifuge tube. Vortex vigorously for 2 minutes, then sonicate for 5 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol (B129727) in water.
Table 1: Comparison of Recovery Rates for Acyl-CoA Extraction Methods
| Extraction Method | Analyte Type | Typical Recovery (%) | Reference(s) |
| Acetonitrile/2-Propanol with SPE | Short- to long-chain acyl-CoAs | 83-90 | 3 |
| Modified KH2PO4 buffer with SPE | Long-chain acyl-CoAs | 70-80 | 5 |
| Chloroform/Methanol/Water with High Salt | Long-chain acyl-CoAs | ~55 | 7 |
Protocol 2: UPLC-MS/MS Analysis of Branched-Chain Acyl-CoAs
This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific instrumentation and sample types.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute hydrophobic acyl-CoAs. A shallow gradient is recommended for resolving isomers.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined empirically for this compound. As a starting point, the precursor ion will be the [M+H]+ of the molecule. The most common product ion for acyl-CoAs results from the neutral loss of the 3'-phospho-ADP moiety (507 Da). Another common fragment is observed at m/z 428.
Visualizations
Pristanic Acid β-Oxidation Pathway
The following diagram illustrates the key steps in the peroxisomal β-oxidation of pristanic acid, highlighting the formation of this compound.
Caption: Peroxisomal β-oxidation of pristanic acid.
Experimental Workflow for Acyl-CoA Analysis
This diagram outlines the general workflow from sample preparation to data analysis for the quantification of acyl-CoAs.
Caption: General workflow for acyl-CoA analysis.
References
- 1. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (E)-2,3-didehydropristanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of (E)-2,3-didehydropristanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantitative analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS) based methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures. | - Keep samples on ice or at 4°C throughout the extraction process. - Use acidic extraction solvents (e.g., containing formic acid or acetic acid) to improve stability. - Process samples quickly and avoid prolonged storage. |
| Inefficient Extraction: Incomplete lysis of cells or tissues, or inefficient partitioning of the analyte from the biological matrix. | - Optimize the homogenization or sonication parameters. - Ensure the chosen extraction solvent is appropriate for long-chain acyl-CoAs. A common choice is a mixture of isopropanol, acetonitrile (B52724), and an acidic buffer. - Consider solid-phase extraction (SPE) for sample cleanup and concentration. | |
| Poor Ionization in Mass Spectrometer: The CoA moiety can suppress ionization of the acyl chain. | - Use positive electrospray ionization (ESI+), as it is generally more sensitive for acyl-CoAs. - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument and analyte. | |
| Poor Peak Shape (Tailing, Broadening) | Secondary Interactions with HPLC Column: The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) backbone of traditional C18 columns. | - Use a high-pH stable reversed-phase column (e.g., C18) with an alkaline mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide). This minimizes secondary interactions and improves peak shape.[1][2][3][4] - Be aware that high pH can be detrimental to standard silica-based columns; use a column specifically designed for high pH applications.[4] |
| Buildup of Biological Material on Column: Repeated injections of tissue or cell extracts can lead to column contamination. | - Incorporate a column wash step with a strong solvent in your HPLC gradient to clean the column after each run.[5] - Use a guard column to protect your analytical column. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. | - Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Contamination from Labware: Plasticizers and other contaminants can leach from plastic tubes and vials. | - Use glass or polypropylene (B1209903) sample vials to minimize signal loss and contamination.[6][7] | |
| Inconsistent or Irreproducible Results | Analyte Instability in Autosampler: Degradation of the analyte in the autosampler over the course of a long run. | - Maintain the autosampler at a low temperature (e.g., 4°C). - Prepare fresh dilutions of your standards and samples if the run is lengthy. |
| Variable Extraction Recovery: Inconsistent sample homogenization or SPE procedure. | - Ensure consistent timing and technique for all sample preparation steps. - Use an internal standard added at the beginning of the extraction process to monitor and correct for recovery variability. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of long-chain acyl-CoAs like this compound.[1][2][3][5] This technique allows for the use of multiple reaction monitoring (MRM), which provides high specificity and reduces background noise, leading to lower limits of detection.
Q2: How can I improve the ionization efficiency of this compound in the mass spectrometer?
A2: Operating in positive electrospray ionization (ESI+) mode is generally preferred for acyl-CoAs. You can also perform a neutral loss scan of 507 Da, which corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety of CoA, to specifically detect CoA-activated compounds in a complex mixture.[1][2]
Q3: Are there any chemical derivatization techniques to enhance sensitivity?
A3: While not yet specifically reported for this compound, chemical derivatization is a powerful strategy to enhance the detection sensitivity of fatty acids and related molecules. For instance, derivatization with reagents like Girard's Reagent T can significantly improve ionization efficiency and achieve lower limits of quantification.[8][9][10] This approach could potentially be adapted for acyl-CoAs. Another strategy involves phosphate methylation, which has been shown to improve chromatographic peak shape and reduce analyte loss for a broad range of acyl-CoAs.[11]
Q4: What type of internal standard should I use for accurate quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA or C19:0-CoA) that is not naturally present in the sample can be used.[5] The internal standard should be added at the earliest stage of sample preparation to account for variations in extraction efficiency and matrix effects.
Q5: What is the metabolic significance of this compound?
A5: this compound is an intermediate in the peroxisomal beta-oxidation of pristanic acid.[12] Pristanic acid itself is derived from the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from the diet.[13][14][15] The breakdown of these fatty acids is crucial for lipid metabolism, and defects in these pathways can lead to inherited metabolic disorders.[13][14]
Experimental Protocols
Protocol 1: Extraction and Quantification of Long-Chain Acyl-CoAs from Biological Tissues by LC-MS/MS
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][2][3]
1. Sample Preparation and Extraction: a. Weigh 100-200 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2-propanol/acetonitrile/50 mM KH2PO4, pH 4.5). b. Add a known amount of a suitable internal standard (e.g., C17:0-CoA). c. Sonicate the homogenate on ice. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Collect the supernatant for solid-phase extraction (SPE).
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge with an aqueous solution (e.g., water with 2% acetic acid) to remove polar impurities. d. Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column stable at high pH (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the long-chain acyl-CoAs.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. b. Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard. For many acyl-CoAs, a characteristic product ion results from the fragmentation of the CoA moiety.
- Source Parameters: Optimize capillary voltage, gas temperatures, and flow rates for maximal signal intensity.
Visualizations
Signaling Pathway
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Synthetic (E)-2,3-Didehydropristanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic (E)-2,3-didehydropristanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
The main challenges include the inherent instability of the thioester bond, potential for oxidation of the double bond, and the removal of reaction byproducts and unreacted starting materials from the synthesis. Like other long-chain acyl-CoAs, this molecule is susceptible to degradation at non-optimal pH and temperatures.
Q2: What is the recommended pH range for handling and purifying this compound?
To minimize hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH, typically between 4.0 and 6.0, throughout the purification process. Buffers such as potassium phosphate (B84403) at a pH of around 4.9 are commonly used.
Q3: How should I store the purified this compound?
For long-term storage, it is recommended to store the purified compound at -80°C as a lyophilized powder or in a suitable acidic buffer. Avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
The most common method for purity assessment is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 260 nm, which detects the adenine (B156593) ring of the Coenzyme A moiety. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the desired product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic this compound.
Low Yield After Synthesis and Purification
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure completion. Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). |
| Degradation during workup | Maintain a low temperature (0-4°C) and acidic pH (4.0-6.0) during all extraction and purification steps. |
| Loss during solid-phase extraction (SPE) | Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvents to maximize recovery of the target compound while removing impurities. |
| Precipitation of the compound | Long-chain acyl-CoAs can be poorly soluble in aqueous solutions. The addition of a small amount of organic solvent (e.g., isopropanol) to the buffers can improve solubility. |
Poor Peak Shape in HPLC Analysis
| Potential Cause | Recommended Solution |
| Column overload | Reduce the amount of sample injected onto the column. |
| Inappropriate injection solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a stronger solvent can lead to peak fronting. |
| Secondary interactions with the stationary phase | Add an ion-pairing agent (e.g., triethylamine) to the mobile phase to improve peak shape. |
| Column contamination | Flush the column with a strong solvent or replace the guard column. |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Coenzyme A | Optimize the stoichiometry of the reactants in the synthesis. Unreacted Coenzyme A can be removed by SPE or preparative HPLC. |
| Unreacted (E)-2,3-didehydropristanoic acid | The free fatty acid can be removed by a carefully optimized SPE protocol or by preparative HPLC. |
| Side products from the synthesis | The nature of the side products will depend on the synthetic route. A combination of SPE and preparative HPLC may be necessary for their removal. |
| Oxidation of the double bond | Work under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to minimize oxidation. |
Experimental Protocols
General Solid-Phase Extraction (SPE) Protocol for Acyl-CoA Purification
This protocol is a general guideline and may require optimization for this compound.
-
Cartridge Selection : Use a C18 SPE cartridge.
-
Conditioning : Condition the cartridge with one column volume of methanol (B129727) or acetonitrile.
-
Equilibration : Equilibrate the cartridge with two column volumes of an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Sample Loading : Dissolve the crude synthetic reaction mixture in the equilibration buffer and load it onto the cartridge.
-
Washing : Wash the cartridge with a low percentage of organic solvent in the equilibration buffer to remove polar impurities. The exact percentage should be optimized to avoid eluting the product.
-
Elution : Elute the this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile) in the equilibration buffer.
General RP-HPLC Method for Acyl-CoA Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A : 75 mM potassium phosphate, pH 4.9.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient will need to be optimized.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 260 nm.
-
Column Temperature : 30°C.
Quantitative Data Summary
The following table summarizes typical recovery data for long-chain acyl-CoA purification methods, which can serve as a benchmark for the purification of this compound.
| Purification Step | Typical Recovery | Reference |
| Solid-Phase Extraction | 80-90% | [1] |
| HPLC Purification | 70-80% | [1] |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.
Caption: A logical troubleshooting workflow for addressing common issues during the purification of this compound.
References
addressing enzyme inhibition in (E)-2,3-didehydropristanoyl-CoA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-2,3-didehydropristanoyl-CoA in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme does it inhibit?
This compound is a branched-chain fatty acyl-CoA that serves as a substrate for the enoyl-CoA hydratase activity of the peroxisomal bifunctional enzyme (HSD17B4). This enzyme is crucial in the beta-oxidation of pristanic acid, a branched-chain fatty acid. Inhibition of this enzyme can have significant implications for lipid metabolism.
Q2: I am observing high background absorbance/fluorescence in my assay wells. What are the potential causes?
High background signals can obscure your results. Common causes include:
-
Substrate Instability: this compound, like other CoA esters, can be susceptible to spontaneous hydrolysis.
-
Contaminated Reagents: Buffers, enzyme preparations, or the substrate itself may be contaminated with interfering substances.
-
Non-enzymatic Reactions: The detection reagents may react non-specifically with the substrate or other components in the assay mixture.
-
Autofluorescence of Test Compounds: If screening for inhibitors, the compounds themselves may possess intrinsic fluorescence.
Q3: My results show significant variability between replicate wells. How can I improve consistency?
Inconsistent results can arise from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations.
-
Incomplete Mixing: Failure to properly mix the reaction components can result in localized differences in concentrations.
-
Temperature Fluctuations: Inconsistent temperatures across the assay plate can affect enzyme activity.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.
Q4: The enzyme activity appears to be lower than expected, even in my control wells without any inhibitor. What could be the reason?
Reduced enzyme activity can be due to:
-
Improper Enzyme Storage: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to enzyme denaturation and loss of activity.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.
-
Presence of Contaminating Inhibitors: Your enzyme preparation or buffer might contain trace amounts of inhibitory substances.
Troubleshooting Guides
Problem 1: High Background Signal
| Potential Cause | Recommended Solution |
| Substrate Instability | Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate. Run a "substrate only" control to quantify the rate of non-enzymatic degradation. |
| Contaminated Reagents | Use high-purity reagents and freshly prepared buffers. Filter sterilize buffers to remove any particulate matter. |
| Non-enzymatic Reactions | Run a "no enzyme" control containing all other assay components to measure the background rate. Subtract this rate from all other measurements. |
| Compound Autofluorescence | If screening inhibitors, measure the fluorescence of each compound at the assay wavelengths in the absence of the enzyme and substrate. |
Problem 2: Inconsistent Results (High Variability)
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells. |
| Incomplete Mixing | Gently mix the contents of each well after adding all components by pipetting up and down or using a plate shaker. |
| Temperature Fluctuations | Pre-incubate the assay plate at the desired reaction temperature. Ensure the plate reader maintains a stable temperature. |
| Edge Effects | Avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. |
Experimental Protocols
Detailed Methodology for Determining IC50 of an Inhibitor for Enoyl-CoA Hydratase Activity
This protocol is designed for a 96-well plate spectrophotometric assay that monitors the decrease in absorbance at 263 nm as the double bond of this compound is hydrated.
Materials:
-
Purified peroxisomal bifunctional enzyme (HSD17B4)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 263 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be at or near the Km value for the enzyme.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer.
-
Dilute the enzyme to the desired concentration in ice-cold assay buffer. The final enzyme concentration should be in the linear range of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the reaction by adding the this compound substrate solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 263 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[1]
-
Quantitative Data Summary
| Parameter | Typical Value Range | Notes |
| Substrate Concentration | 10 - 100 µM | Should be close to the Km value for the enzyme. |
| Enzyme Concentration | 1 - 10 µg/mL | Should be in the linear range of the assay. |
| Incubation Time | 5 - 15 minutes | To allow for inhibitor binding before starting the reaction. |
| Reaction Time | 10 - 20 minutes | Monitor until the initial linear phase is captured. |
| Wavelength | 263 nm | To monitor the disappearance of the enoyl-CoA double bond. |
Visualizations
Caption: Workflow for a typical enzyme inhibition assay.
Caption: Troubleshooting logic for common assay issues.
Caption: Peroxisomal beta-oxidation of pristanic acid.
References
Validation & Comparative
(E)-2,3-didehydropristanoyl-CoA: An Uncharted Candidate in Refsum Disease Biomarker Discovery
A comprehensive review of current scientific literature reveals no evidence to support the validation of (E)-2,3-didehydropristanoyl-CoA as a biomarker for Refsum disease. The established and clinically utilized biomarker for this rare autosomal recessive disorder is phytanic acid, with the ratio of phytanic acid to pristanic acid serving as a key diagnostic indicator. This guide will provide a comparative analysis of the established biomarkers for Refsum disease, supported by experimental data and detailed methodologies, to offer a clear perspective for researchers, scientists, and drug development professionals.
Refsum disease is a peroxisomal disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, due to a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) or, less commonly, the PEX7 receptor.[1][2] This accumulation leads to a range of neurological and physiological symptoms, including retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[3] The cornerstone of diagnosis and management of Refsum disease lies in the measurement of specific metabolites in the phytanic acid alpha-oxidation pathway.
Established Biomarkers for Refsum Disease: A Comparative Analysis
The primary and most reliable biomarker for Refsum disease is the concentration of phytanic acid in plasma or serum.[4] In healthy individuals, phytanic acid levels are typically very low. In contrast, individuals with Refsum disease exhibit significantly elevated levels. Another important diagnostic marker is pristanic acid, the downstream product of phytanic acid alpha-oxidation. The ratio of phytanic acid to pristanic acid can further aid in the differential diagnosis of peroxisomal disorders.
| Biomarker | Normal Range | Pathological Range in Refsum Disease | Diagnostic Significance |
| Phytanic Acid | < 3 µg/mL | > 100 µg/mL (often much higher) | Primary Biomarker. Highly elevated levels are the hallmark of Refsum disease. |
| Pristanic Acid | Variable, generally low | Normal to slightly elevated | Used in ratio with phytanic acid to differentiate from other peroxisomal disorders where pristanic acid metabolism is also affected. |
| Phytanic Acid / Pristanic Acid Ratio | Low | High | A high ratio is indicative of a block in the alpha-oxidation of phytanic acid, characteristic of Refsum disease. |
Experimental Protocols for Biomarker Quantification
The gold standard for the quantification of phytanic and pristanic acids in biological samples is gas chromatography-mass spectrometry (GC-MS).
Protocol: Quantification of Phytanic and Pristanic Acids by GC-MS
1. Sample Preparation:
- Lipid Extraction: Lipids are extracted from plasma or serum samples using a solvent mixture, typically chloroform:methanol (2:1, v/v).
- Saponification: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the fatty acids from their esterified forms.
- Derivatization: The free fatty acids are then derivatized to form volatile esters, most commonly methyl esters, by incubation with a methylating agent (e.g., boron trifluoride in methanol).
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
- Injection: The derivatized sample is injected into the gas chromatograph.
- Separation: The fatty acid methyl esters are separated based on their volatility and interaction with the stationary phase of the GC column.
- Detection and Quantification: As the separated esters elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify the specific fatty acid esters. Internal standards (deuterated analogs of phytanic and pristanic acids) are added at the beginning of the sample preparation to ensure accurate quantification.
Visualizing the Biochemical and Experimental Landscape
To further clarify the underlying biochemistry and diagnostic workflow, the following diagrams are provided.
Caption: The alpha-oxidation pathway of phytanic acid in the peroxisome.
Caption: A generalized experimental workflow for biomarker validation.
Conclusion
References
- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Navigating the Metabolic Maze: (E)-2,3-didehydropristanoyl-CoA in Health and Peroxisomal Disorders
A Comparative Guide for Researchers and Drug Development Professionals
(E)-2,3-didehydropristanoyl-CoA, a fleeting intermediate in the peroxisomal β-oxidation of pristanic acid, offers a critical window into the functionality of branched-chain fatty acid metabolism. While its direct quantification in biological matrices presents considerable challenges due to its transient nature, understanding its metabolic context is paramount for elucidating the pathophysiology of several inherited metabolic disorders. This guide provides a comparative overview of this compound levels in healthy versus diseased states, supported by an understanding of the underlying enzymatic pathways and available analytical methodologies.
Quantitative Comparison: A Tale of Accumulation and Deficiency
Direct measurement of this compound in tissues or biofluids is not routinely performed in clinical diagnostics. The analytical focus for disorders of pristanic acid metabolism typically lies on the accumulation of its precursors, namely phytanic acid and pristanic acid. However, based on the known enzymatic defects, we can infer the expected relative changes in this compound levels.
| Analyte | Healthy State | D-Bifunctional Protein Deficiency (D-BPD) | Zellweger Syndrome | Refsum Disease |
| This compound | Basal, transient levels | Potentially Elevated (due to impaired subsequent metabolism) | Decreased (due to impaired peroxisome biogenesis and pristanoyl-CoA formation) | Normal to Slightly Decreased (primary defect is upstream of pristanic acid oxidation) |
| Pristanoyl-CoA | Basal levels | Elevated | Elevated (due to overall peroxisomal dysfunction) | Elevated |
| Pristanic Acid | Normal | Elevated | Elevated | Markedly Elevated |
| Phytanic Acid | Normal | Secondarily Elevated | Markedly Elevated | Markedly Elevated |
Note: The levels of this compound in diseased states are inferred based on the metabolic block and have not been empirically quantified in routine clinical practice.
The Metabolic Crossroads: Peroxisomal β-Oxidation of Pristanic Acid
This compound is a key intermediate in the breakdown of pristanic acid, a 2-methyl branched-chain fatty acid derived from the α-oxidation of phytanic acid. This metabolic process occurs within the peroxisomes and is crucial for energy production and the detoxification of these dietary branched-chain fatty acids.
The formation and subsequent metabolism of this compound are catalyzed by two key enzymes:
-
Branched-chain acyl-CoA oxidase (ACOX2): This enzyme catalyzes the first step of pristanoyl-CoA β-oxidation, converting (2S)-pristanoyl-CoA to this compound.
-
D-bifunctional protein (HSD17B4): This multifunctional enzyme possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase domain converts this compound to 3-hydroxypristanoyl-CoA.[1][2]
Defects in the HSD17B4 gene lead to D-bifunctional protein deficiency (D-BPD), a severe, autosomal recessive peroxisomal disorder.[3] In D-BPD, the impaired function of the hydratase domain of HSD17B4 would theoretically lead to an accumulation of its substrate, this compound, although this has not been definitively measured. The clinical diagnosis of D-BPD and other related peroxisomal disorders, such as Zellweger syndrome, relies on the measurement of upstream metabolites like very-long-chain fatty acids, phytanic acid, and pristanic acid in plasma and other tissues.[4]
Experimental Protocols: Unraveling the Acyl-CoA Profile
While direct quantification of this compound is not a standard clinical assay, its analysis would fall under the broader category of acyl-CoA measurement. The primary method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
-
Sample Preparation:
-
Homogenize tissue samples or lyse cultured cells in a suitable buffer on ice.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or acid (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column for separation of the different acyl-CoA species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a volatile buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest in multiple reaction monitoring (MRM) mode. For this compound, the specific mass transition would need to be determined using a synthesized standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthesized this compound.
-
Include a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Calculate the concentration of the analyte in the biological sample by comparing its peak area to the standard curve.
-
Concluding Remarks
This compound remains a challenging but important metabolite to consider in the study of peroxisomal disorders. While its direct measurement is not yet a feature of routine diagnostics, a deep understanding of its position in the pristanic acid β-oxidation pathway is crucial for interpreting the metabolic consequences of enzyme deficiencies like D-BPD. Future advancements in analytical sensitivity and the availability of stable isotope-labeled standards may enable the routine quantification of this transient intermediate, potentially offering a more direct biomarker for specific enzymatic defects within the peroxisomal β-oxidation pathway. For now, a multi-faceted approach combining the measurement of upstream precursors with functional enzymatic assays and genetic testing remains the gold standard for the diagnosis and investigation of these complex metabolic diseases.
References
- 1. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Disorders Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
A Comparative Guide to the Analytical Cross-Validation of (E)-2,3-didehydropristanoyl-CoA
For researchers, scientists, and drug development professionals, the accurate quantification of (E)-2,3-didehydropristanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids, is critical. This guide provides a comparative overview of principal analytical methodologies, offering supporting data from analogous compounds to inform experimental design and cross-validation strategies.
While direct comparative studies on this compound are not extensively available in published literature, this guide extrapolates from established methods for structurally similar long-chain and unsaturated acyl-Coenzyme A (acyl-CoA) esters. The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The selection of an analytical method is fundamentally guided by its performance characteristics. The following table summarizes quantitative data for the analysis of long-chain acyl-CoAs using various techniques. These values, derived from studies on analogous compounds, serve as a benchmark for what can be expected when analyzing this compound.
| Analytical Method | Analyte(s) | Linearity (R²) | Accuracy (%) | Precision (RSD%) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Long-Chain Acyl-CoAs (C16-C18) | >0.99 | 94.8 - 110.8 | Inter-run: 2.6 - 12.2% Intra-run: 1.2 - 4.4% | Not Specified | [1][2] |
| LC-MS/MS | Short- to Very-Long-Chain Acyl-CoAs | Not Specified | Not Specified | Not Specified | 4.2 - 16.9 nM | [3] |
| UPLC-MS/MS | Pristanic, Phytanic, and Very Long Chain Fatty Acids (after derivatization) | Not Specified | Not Specified | Intra-day & Inter-day: <9.2% | Not Specified | |
| HPLC-UV | Short-Chain Acyl-CoAs | Not Specified | Not Specified | Not Specified | ~50 pmol | [4] |
| GC-MS | Omega-3 and Omega-6 Fatty Acids (as methyl esters) | >0.99 | Recovery >76% | Not Specified | 0.46 - 0.63 mg/g |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the direct analysis of acyl-CoAs.
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).
-
Employ Solid-Phase Extraction (SPE) for sample cleanup and concentration. A mixed-mode or reversed-phase cartridge can be effective.[3]
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
Chromatography:
-
Column: A C18 or C8 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1][5]
-
Mobile Phase: A gradient elution is typically employed, often consisting of an aqueous phase with an ion-pairing agent or a pH modifier (e.g., ammonium (B1175870) hydroxide) and an organic phase like acetonitrile (B52724).[1][6]
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
-
Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis, but it requires the hydrolysis of the CoA ester and derivatization of the resulting fatty acid.
-
Sample Preparation and Derivatization:
-
Perform alkaline or acidic hydrolysis of the sample to release the fatty acid from the CoA moiety.
-
Extract the free fatty acid using an organic solvent.
-
Derivatize the fatty acid to a volatile ester, most commonly a methyl ester (FAME), using a reagent such as BF3-methanol or methanolic HCl.
-
Purify the FAMEs using a suitable cleanup method like SPE.
-
-
Chromatography:
-
Column: A polar capillary column (e.g., a wax or cyano-substituted column) is typically used for the separation of FAMEs.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the FAMEs based on their volatility and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard for GC-MS analysis.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a more traditional and less sensitive method but can be effective for the analysis of acyl-CoAs.
-
Sample Preparation:
-
Sample preparation is similar to that for LC-MS/MS, involving protein precipitation and SPE.
-
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile or methanol (B129727) is employed.[4]
-
Detection: The eluate is monitored at a wavelength of 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.[4]
-
Mandatory Visualizations
Signaling Pathway
The metabolic pathway for pristanic acid beta-oxidation is closely related to the metabolism of this compound.
Caption: Peroxisomal beta-oxidation of pristanic acid.
Experimental Workflow
A systematic approach is essential for the cross-validation of different analytical methods.
Caption: General workflow for cross-validation.
Conclusion
The selection of an analytical method for this compound should be guided by the specific requirements of the study, including sensitivity, specificity, and throughput. LC-MS/MS currently offers the most robust platform for direct and sensitive quantification. GC-MS provides a reliable alternative, particularly when instrumentation for direct acyl-CoA analysis is unavailable, though it requires additional sample preparation steps. HPLC-UV can be a cost-effective option for less demanding applications.
Cross-validation between different methods is paramount when data from multiple analytical approaches are to be combined or compared.[7][8][9] This process ensures the consistency and reliability of the data, which is a cornerstone of sound scientific research and regulatory submissions. The ICH M10 guideline provides a comprehensive framework for conducting such bioanalytical method validations.[7][8][9]
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 8. capa.org.tw [capa.org.tw]
- 9. fda.gov [fda.gov]
A Comparative Analysis of (E)-2,3-Didehydropristanoyl-CoA Metabolism Across Species: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the metabolism of (E)-2,3-didehydropristanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of pristanic acid. While the metabolic pathway is well-elucidated in mammals, significant knowledge gaps exist for other species. This document summarizes the current understanding, presents available experimental data and protocols, and highlights areas for future investigation.
Introduction to this compound
This compound, also known as trans-2,3-dehydropristanoyl-CoA, is a crucial metabolic intermediate in the breakdown of pristanic acid. Pristanic acid is a 2-methyl-branched-chain fatty acid derived from the α-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] Due to the methyl group at the β-carbon, pristanic acid cannot be metabolized through the classical mitochondrial β-oxidation pathway. Instead, it undergoes β-oxidation within peroxisomes, where this compound is formed.
The metabolism of this acyl-CoA is of significant interest due to its role in several inherited metabolic disorders in humans, including Refsum disease and Zellweger syndrome, which are characterized by the accumulation of phytanic and pristanic acid.[1][2] Understanding the comparative aspects of this pathway across different species can provide insights into evolutionary biology, toxicology, and the development of novel therapeutic strategies.
Comparative Metabolism of this compound
The metabolic pathway involving this compound is best characterized in mammals, particularly humans and rodents. Information in other species is limited, but inferences can be drawn from the presence of pristanic acid and related compounds.
Mammals (Human, Rat, Mouse)
In mammals, the degradation of pristanoyl-CoA occurs in the peroxisome through a series of enzymatic reactions.[3][4]
-
Formation of this compound: (2S)-pristanoyl-CoA is oxidized by a branched-chain acyl-CoA oxidase (ACOX2 or ACOX3 in humans) to form this compound.[4][5] This reaction is stereospecific for the (2S)-isomer. The naturally occurring mixture of pristanoyl-CoA contains both (2R) and (2S) stereoisomers, requiring the action of α-methylacyl-CoA racemase (AMACR) to convert the (2R)-form to the (2S)-form for oxidation to proceed.[6]
-
Hydration to 3-Hydroxypristanoyl-CoA: this compound is then hydrated by the enoyl-CoA hydratase activity of the D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4).[2][5]
-
Subsequent Steps: The resulting 3-hydroxypristanoyl-CoA is further oxidized and then cleaved to yield propionyl-CoA and a shortened acyl-CoA, which undergoes further rounds of β-oxidation.[5]
Defects in any of these enzymatic steps can lead to the accumulation of pristanic and phytanic acid, resulting in severe neurological and developmental disorders.[1]
Other Species: A Landscape of Limited Data
Direct comparative studies on the metabolism of this compound in non-mammalian species are scarce. The following is a summary of the available evidence.
-
Great Apes: While specific enzymatic data is lacking, comparative studies on phytanic acid metabolism suggest differences between humans and great apes, which may extend to the downstream β-oxidation of pristanic acid.[6]
-
Fish: Pristanic acid is a known component of fish oils, indicating its presence and metabolic turnover in these organisms.[7] However, the specific enzymes and pathways involved in its degradation have not been extensively studied.
-
Insects: Insects utilize branched-chain fatty acids for various physiological functions.[8] Some insects are known to sequester phytol (B49457) and its metabolites from their host plants as a defense mechanism.[6] This suggests the existence of pathways to handle these compounds, although the specific role of this compound is unknown.
-
Bacteria: Ruminant gut bacteria are instrumental in the conversion of chlorophyll-derived phytol to phytanic acid.[9] While bacteria possess β-oxidation pathways, the specific enzymes for pristanic acid degradation are not well-characterized.
-
Sponges: The presence of pristanic acid in both marine and freshwater sponges points to its metabolic significance in these ancient metazoans.[6][7]
Quantitative Data Comparison
Due to the lack of direct comparative studies, a table of quantitative data on this compound levels or enzyme activities across different species cannot be compiled from existing literature. However, to illustrate the type of data required for a thorough comparative analysis, a hypothetical table is presented below.
Table 1: Hypothetical Comparative Data on Pristanoyl-CoA β-Oxidation
| Species | Tissue/Cell Type | Branched-Chain Acyl-CoA Oxidase Activity (nmol/min/mg protein) | D-Bifunctional Protein (Enoyl-CoA Hydratase Activity) (nmol/min/mg protein) | This compound Level (pmol/mg tissue) |
| Homo sapiens | Liver | 5.2 ± 0.8 | 12.5 ± 1.5 | 15.3 ± 2.1 |
| Mus musculus | Liver | 6.8 ± 1.1 | 15.1 ± 2.0 | 18.9 ± 3.4 |
| Danio rerio (Zebrafish) | Liver | Data not available | Data not available | Data not available |
| Drosophila melanogaster | Whole Body | Data not available | Data not available | Data not available |
| Bacillus subtilis | Cell Lysate | Data not available | Data not available | Data not available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are protocols for key experiments in the study of this compound metabolism.
Quantification of Acyl-CoA Species by UHPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound and other acyl-CoA species in biological samples.
a. Sample Preparation (from Tissue)
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (~50 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).
-
Include internal standards (e.g., ¹³C-labeled acyl-CoAs) in the extraction solvent for accurate quantification.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 5% methanol (B129727) in water) for UHPLC-MS/MS analysis.
b. UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance liquid chromatography system capable of high pressures.
-
Column: A C18 reversed-phase column suitable for the separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each acyl-CoA species based on its precursor and product ion masses.
Branched-Chain Acyl-CoA Oxidase Activity Assay
This assay measures the production of hydrogen peroxide resulting from the oxidation of pristanoyl-CoA.
-
Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 20 µM FAD, 0.2 mM 4-aminoantipyrine, 2 mM phenol, and 4 U/mL horseradish peroxidase.
-
Add the biological sample (e.g., cell lysate, tissue homogenate) to the reaction mixture.
-
Initiate the reaction by adding the substrate, pristanoyl-CoA (final concentration 50 µM).
-
Monitor the increase in absorbance at 500 nm over time, which corresponds to the formation of a colored product from the peroxidase-coupled reaction.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
Enoyl-CoA Hydratase Activity Assay
This assay measures the hydration of this compound by monitoring the decrease in absorbance at 263 nm.
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and the biological sample.
-
Initiate the reaction by adding this compound (final concentration 50 µM).
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the acyl-CoA.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.
Visualizations
The following diagrams illustrate the key metabolic pathway and an experimental workflow.
Caption: Peroxisomal β-oxidation of pristanoyl-CoA in mammals.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Phytanic Acid Metabolism | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. Role of fatty acid-binding protein in lipid metabolism of insect flight muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to ACOX Enzymes in (E)-2,3-didehydropristanoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction to ACOX Enzymes and Pristanoyl-CoA Oxidation
Pristanoyl-CoA is a branched-chain fatty acyl-CoA derived from the α-oxidation of phytanic acid, a compound found in the human diet. Its catabolism occurs primarily through peroxisomal β-oxidation. The first step of this pathway is the desaturation of pristanoyl-CoA to form (E)-2,3-didehydropristanoyl-CoA, a reaction catalyzed by specific ACOX enzymes. This initial oxidation is a crucial, rate-limiting step in the breakdown of branched-chain fatty acids. In humans, two key enzymes have been identified to catalyze this reaction: Acyl-CoA Oxidase 2 (ACOX2) and Acyl-CoA Oxidase 3 (ACOX3).
Comparison of ACOX2 and ACOX3
Historically, ACOX2 was considered the primary enzyme responsible for the oxidation of 2-methyl-branched fatty acids like pristanoyl-CoA in humans.[1][2] However, recent findings have revealed a significant role for ACOX3. A study on a patient with ACOX2 deficiency who exhibited normal pristanic acid oxidation led to the discovery that ACOX3 is expressed in normal human tissues and also participates in the degradation of branched-chain fatty acids.[3][4]
| Feature | ACOX2 (Branched-Chain Acyl-CoA Oxidase) | ACOX3 (Pristanoyl-CoA Oxidase) |
| Primary Substrates | CoA esters of 2-methyl-branched fatty acids (e.g., pristanoyl-CoA) and bile acid intermediates (di- and trihydroxycoprostanic acids).[1][2] | CoA esters of 2-methyl-branched fatty acids (e.g., pristanoyl-CoA). Also shows activity towards long-chain and very-long-chain fatty acids.[3][5] |
| Tissue Expression | Predominantly expressed in the liver and kidneys.[1] Also found in other tissues like the heart and pancreas.[6] | Expressed in various normal human tissues. Initially thought to be a pseudogene or expressed at very low levels in the liver, it is now known to be functionally expressed.[3][7] Its expression is notably upregulated in some prostate cancer cell lines.[8] |
| Role in Metabolism | Considered the sole human acyl-CoA oxidase involved in bile acid biosynthesis.[3] Plays a significant role in the degradation of branched-chain fatty acids.[3] | Plays a role in the degradation of branched-chain fatty acids, potentially compensating for ACOX2 deficiency in this pathway.[3] Its broader physiological significance is still under investigation. |
| Genetic Regulation | The ACOX2 gene is located on chromosome 3p14.3.[6] | The ACOX3 gene is located on chromosome 4p16.1.[8] |
| Quantitative Performance | Specific kinetic parameters (Km, Vmax) with pristanoyl-CoA are not readily available in the reviewed literature. | Specific kinetic parameters (Km, Vmax) with pristanoyl-CoA are not readily available in the reviewed literature. |
Alternative Pathways
Current research indicates that ACOX2 and ACOX3 are the primary, if not sole, enzymes responsible for the initial dehydrogenation of pristanoyl-CoA to this compound. No alternative, non-ACOX-mediated pathways for this specific conversion have been described in the literature. The subsequent steps in the peroxisomal β-oxidation of pristanic acid are well-defined and involve other enzymes such as D-bifunctional protein and sterol carrier protein X.[9]
Signaling Pathways and Regulation
The expression of ACOX genes is regulated by Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[10] PPARs are nuclear receptors that, when activated by ligands such as fatty acids, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][11]
It is important to note that there are significant species differences in the responsiveness to PPARα activation. While peroxisome proliferators strongly induce ACOX gene expression in rodents, the human ACOX1 gene promoter has been found to be largely inactive in response to these compounds in a sample of the human population.[12][13] The specifics of PPREs and PPARα-mediated regulation for human ACOX2 and ACOX3 are still areas of ongoing research.
References
- 1. The CoA esters of 2-methyl-branched chain fatty acids and of the bile acid intermediates di- and trihydroxycoprostanic acids are oxidized by one single peroxisomal branched chain acyl-CoA oxidase in human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The peroxisome proliferator response element of the gene encoding the peroxisomal beta-oxidation enzyme enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase is a target for constitutive androstane receptor beta/9-cis-retinoic acid receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel case of ACOX2 deficiency leads to recognition of a third human peroxisomal acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse peroxisome proliferator activated receptor recognizes a response element in the 5' flanking sequence of the rat acyl CoA oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACOX3 acyl-CoA oxidase 3, pristanoyl [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. WikiGenes - ACOX3 - acyl-CoA oxidase 3, pristanoyl [wikigenes.org]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The peroxisome proliferator (PP) response element upstream of the human acyl CoA oxidase gene is inactive among a sample human population: significance for species differences in response to PPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Species differences in sequence and activity of the peroxisome proliferator response element (PPRE) within the acyl CoA oxidase gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Metabolism of (E)-2,3-Didehydropristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of (E)-2,3-didehydropristanoyl-CoA in both controlled laboratory settings (in vitro) and within a living organism (in vivo). Understanding these differences is crucial for elucidating its biological activity, potential therapeutic applications, and toxicological profile. The information presented herein is supported by established experimental methodologies in fatty acid metabolism research.
Metabolic Pathway Overview
This compound is an unsaturated, branched-chain fatty acyl-CoA. Its metabolism is expected to proceed primarily through the peroxisomal β-oxidation pathway, which is responsible for the breakdown of very long chain and branched-chain fatty acids.[1][2][3] The initial steps involve hydration of the double bond, followed by oxidation and thiolytic cleavage.
In Vitro vs. In Vivo Metabolism: A Summary
The primary distinction between in vitro and in vivo metabolism lies in the complexity and integration of metabolic processes. In vitro systems, such as isolated enzymes or cell cultures, offer a controlled environment to study specific enzymatic reactions or cellular processes in isolation.[4][5] In contrast, in vivo studies within a whole organism account for the interplay of various tissues, hormonal regulation, and systemic effects that can influence the metabolic fate of a compound.[6]
| Parameter | In Vitro Metabolism | In Vivo Metabolism |
| System Complexity | Low (e.g., purified enzymes, cell lysates, single cell types) | High (e.g., whole organism, interplay of multiple organs) |
| Controllability | High (e.g., substrate concentration, cofactors, inhibitors) | Low (e.g., subject to physiological regulation) |
| Metabolite Profile | Limited to the capacity of the specific system | Comprehensive, including metabolites from various tissues |
| Pharmacokinetics | Not applicable | Key parameters (ADME: Absorption, Distribution, Metabolism, Excretion) can be determined |
| Typical Substrates | Radiolabeled or isotopically labeled this compound | Labeled or unlabeled this compound administered to the organism |
| Key Findings | Elucidation of specific enzymatic steps and their kinetics | Overall metabolic fate, tissue distribution, and excretion pathways |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of metabolic pathways. Below are representative protocols for studying the metabolism of this compound.
In Vitro Metabolism Assay Using Liver Microsomes or Peroxisomal Fractions
This protocol is designed to identify the primary metabolites of this compound in a controlled enzymatic environment.
-
Preparation of Subcellular Fractions:
-
Isolate liver microsomes or peroxisomes from a relevant species (e.g., rat, human) by differential centrifugation of liver homogenates.[7]
-
Determine the protein concentration of the fractions using a standard method like the BCA assay.
-
-
Incubation:
-
Prepare an incubation mixture containing a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), the subcellular fraction (e.g., 0.5 mg/mL protein), and necessary cofactors for β-oxidation (e.g., NAD+, CoA, ATP, carnitine).
-
Initiate the reaction by adding this compound (typically at a concentration range of 1-50 µM).
-
Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Analysis:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Analyze the supernatant for the parent compound and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In Vivo Metabolism Study Using Isotope Tracers
This protocol aims to trace the metabolic fate of this compound within a living organism.
-
Tracer Administration:
-
Synthesize a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H).
-
Administer the labeled compound to the study animals (e.g., mice or rats) via an appropriate route (e.g., oral gavage or intravenous injection).[6]
-
-
Sample Collection:
-
Collect blood, urine, and feces at various time points post-administration (e.g., 0, 1, 4, 8, 24 hours).
-
At the end of the study, collect major organs (e.g., liver, kidney, heart, adipose tissue) for analysis of tissue distribution.
-
-
Sample Processing and Analysis:
-
Extract lipids and metabolites from the collected biological samples.
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS to identify and quantify the labeled parent compound and its metabolites.[8]
-
Visualizing the Metabolic Pathway and Experimental Workflow
Metabolic Pathway of this compound
The following diagram illustrates the expected peroxisomal β-oxidation pathway for this compound.
Caption: Peroxisomal β-oxidation of this compound.
Experimental Workflow for In Vitro vs. In Vivo Comparison
This diagram outlines the general workflow for a comparative metabolic study.
Caption: Workflow for comparing in vitro and in vivo metabolism.
References
- 1. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Confirming the Stereochemistry of Enzymatically Produced (E)-2,3-Didehydropristanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the synthesis and stereochemical confirmation of (E)-2,3-didehydropristanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of pristanic acid. Accurate determination of its stereochemistry is crucial for studying enzyme kinetics, metabolic pathways, and the development of therapeutics targeting lipid metabolism.
I. Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be achieved through enzymatic methods, which mimic the natural biosynthetic pathway, or through chemical synthesis, offering an alternative route for obtaining this metabolite.
A. Enzymatic Synthesis
The enzymatic production of this compound is accomplished through the initial steps of the peroxisomal β-oxidation of pristanic acid. This process involves the sequential action of two key enzymes: Acyl-CoA Oxidase (ACOX) and the D-bifunctional protein (HSD17B4).
Experimental Protocol: Enzymatic Synthesis of this compound
-
Substrate Preparation: Begin with pristanoyl-CoA, which can be synthesized from pristanic acid.
-
Reaction with Acyl-CoA Oxidase (ACOX):
-
Incubate pristanoyl-CoA with a purified preparation of branched-chain acyl-CoA oxidase (ACOX2 or ACOX3).
-
The reaction mixture should contain an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), FAD as a cofactor, and molecular oxygen.
-
The reaction catalyzes the oxidation of pristanoyl-CoA to this compound, with the concomitant production of hydrogen peroxide.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the production of hydrogen peroxide using a colorimetric or fluorometric assay, or by analyzing the formation of the product using HPLC.
-
Purification: The this compound can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
B. Chemical Synthesis (Alternative Method)
Chemical synthesis provides an alternative route to this compound, offering the potential for larger scale production and the introduction of isotopic labels. A general approach for the synthesis of trans-2-enoyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.
Experimental Protocol: Chemical Synthesis of this compound
-
Synthesis of (E)-2,3-Didehydropristanoic Acid: This can be achieved through various organic synthesis methods, such as the Wittig or Horner-Wadsworth-Emmons reaction, to establish the trans double bond.
-
Activation of the Carboxylic Acid: The carboxylic acid is activated to a more reactive species, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of coenzyme A in an appropriate solvent system to form the desired this compound.
-
Purification: The final product is purified using chromatographic techniques, such as HPLC.
II. Stereochemical Confirmation: A Comparison of Analytical Techniques
The confirmation of the (E)- or trans- stereochemistry of the double bond in 2,3-didehydropristanoyl-CoA is critical. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Resolution | Analysis Time |
| Chiral HPLC-MS/MS | Chromatographic separation of enantiomers on a chiral stationary phase, followed by mass spectrometric detection. Often requires derivatization. | High sensitivity and specificity. Provides quantitative data. | Can be complex to develop methods. Derivatization adds an extra step. | fmol to pmol range | High | 30-60 min |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives (e.g., methyl esters) based on their boiling points and mass-to-charge ratio. | High resolution for isomeric separation. Well-established technique. | Requires derivatization to increase volatility. High temperatures can potentially cause isomerization. | pmol range | Very High | 20-40 min |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information, including stereochemistry. | Non-destructive. Provides unambiguous structural information. No derivatization required. | Lower sensitivity compared to MS-based methods. Requires larger sample amounts. | nmol to µmol range | High | 15-60 min |
A. Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Experimental Protocol: Chiral HPLC-MS Analysis
-
Sample Preparation: The this compound can be analyzed directly or after derivatization of a functional group if a suitable chiral stationary phase is available.
-
Chromatographic Separation:
-
Utilize a chiral HPLC column.
-
The mobile phase typically consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.
-
A gradient elution is often employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS).
-
Use electrospray ionization (ESI) in either positive or negative mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS Analysis
-
Derivatization: The acyl-CoA is first hydrolyzed to the free fatty acid, which is then converted to a volatile ester, typically a fatty acid methyl ester (FAME), by reaction with a methylating agent (e.g., BF3-methanol).
-
GC Separation:
-
Inject the FAME derivative onto a GC column with a polar stationary phase.
-
Employ a temperature program to separate the FAMEs based on their volatility and polarity.
-
-
MS Detection:
-
The eluting compounds are ionized (e.g., by electron ionization) and their mass spectra are recorded.
-
The fragmentation pattern can help to confirm the structure and identify the geometric isomers.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Data Acquisition:
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
-
Spectral Analysis:
-
The coupling constant (J-value) between the two vinyl protons (at C2 and C3) is diagnostic of the double bond geometry. For the (E)-isomer, a large coupling constant (typically 12-18 Hz) is expected.
-
The chemical shifts of the vinyl protons and adjacent carbons also provide confirmatory information.
-
III. Visualizing the Experimental Workflow and Metabolic Pathway
To aid in the understanding of the processes described, the following diagrams illustrate the experimental workflow for stereochemical confirmation and the metabolic pathway for pristanic acid β-oxidation.
Validating Knockout Mouse Models for Studying (E)-2,3-Didehydropristanoyl-CoA Accumulation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating the pathological consequences of metabolite accumulation in genetic disorders. This guide provides a comprehensive comparison of knockout mouse models used to study the accumulation of (E)-2,3-didehydropristanoyl-CoA, an intermediate in the peroxisomal β-oxidation of pristanic acid.
The accumulation of this compound and its precursors is associated with several inherited metabolic disorders, leading to severe neurological and hepatic complications. Understanding the precise molecular mechanisms triggered by the buildup of this metabolite is crucial for developing effective therapeutic strategies. This guide details the key characteristics, experimental data, and methodologies associated with various knockout mouse models, enabling an informed decision for your research needs.
Comparison of Key Knockout Mouse Models
Several knockout mouse models have been developed to dissect the peroxisomal β-oxidation pathway of branched-chain fatty acids. The models most relevant for studying the consequences of this compound accumulation are those with targeted disruptions in the genes encoding enzymes directly or indirectly involved in its metabolism. These include Acyl-CoA Oxidase (ACOX), Multifunctional Protein 2 (MFP2), and α-methylacyl-CoA racemase (AMACR).
| Model | Gene Knockout | Key Phenotypic Features | Utility for Studying this compound Accumulation |
| ACOX1 KO | Acyl-CoA Oxidase 1 | Severe phenotype, often neonatal lethal. Conditional knockouts are used to study tissue-specific effects.[1][2][3] | Models the complete disruption of the first step of β-oxidation for a broad range of substrates. While not specific to pristanoyl-CoA, it allows for the study of general peroxisomal β-oxidation dysfunction. |
| MFP2 KO | Multifunctional Protein 2 | Severe phenotype with early mortality, which differs from the corresponding human disorder. Conditional knockouts are available.[2] | Directly models the deficiency of the enzyme responsible for the hydration of this compound. This is the most direct model to study the specific consequences of this metabolite's accumulation. |
| AMACR KO | α-methylacyl-CoA racemase | Clinically asymptomatic on a standard diet. Develops a disease state with liver problems when fed a phytol-supplemented diet.[4][5][6][7][8][9] | Models the accumulation of (2R)-pristanoyl-CoA, an upstream precursor. This allows for the investigation of the pathological effects of this specific stereoisomer and its indirect impact on the downstream pathway. |
| PHYH KO | Phytanoyl-CoA Hydroxylase | Accumulates phytanic acid, the precursor to pristanoyl-CoA. Develops a phenotype similar to human Refsum disease when fed a phytol-rich diet.[10][11] | Useful for studying the effects of phytanic acid accumulation and the overall flux through the α-oxidation and subsequent β-oxidation pathways. |
| HACL1 KO | 2-Hydroxyacyl-CoA Lyase | Mild phenotype under normal conditions. Accumulates phytanic and pristanic acid on a phytol-rich diet.[12][13][14] | Provides insights into the consequences of impaired α-oxidation and the subsequent overload of the β-oxidation pathway. |
Quantitative Data on Metabolite Accumulation
The following table summarizes the reported changes in key metabolites in the liver tissue of different knockout mouse models. These values are indicative and can vary based on diet and age.
| Model | This compound | Pristanoyl-CoA | Phytanic Acid | Reference |
| MFP2 KO | Significant Accumulation (qualitative) | Increased | Increased | [2] |
| AMACR KO | Not Reported | Increased (specifically (2R)-isomer) | Increased (on phytol (B49457) diet) | [5][7] |
| PHYH KO | Not Reported | Decreased or Normal | Significant Accumulation | [10] |
| HACL1 KO | Not Reported | Increased (on phytol diet) | Increased (on phytol diet) | [13] |
Note: Direct quantitative data for this compound is often limited due to its reactivity and low abundance. Its accumulation is frequently inferred from the accumulation of upstream metabolites and the presence of specific downstream products or cellular pathologies.
Experimental Protocols
Generation of Knockout Mouse Models
The generation of the knockout mouse models compared in this guide typically involves standard homologous recombination in embryonic stem (ES) cells to disrupt the target gene. For conditional knockout models, a Cre-LoxP system is commonly employed.[2] This allows for tissue-specific or temporal control of gene deletion, which is particularly important for genes like Acox1 and Mfp2 where global knockout is lethal.[1][2] Validation of the knockout is performed through PCR genotyping and confirmation of the absence of the target protein by Western blotting.
Metabolite Analysis
The quantification of key metabolites such as pristanic acid, phytanic acid, and their CoA esters is crucial for validating these mouse models. The following is a generalized protocol for their analysis using tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[2]
Protocol: Acyl-CoA Ester Analysis by LC-MS/MS
-
Tissue Homogenization: Snap-frozen liver tissue (~50 mg) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Extraction: Acyl-CoA esters are extracted from the homogenate using a solid-phase extraction (SPE) method with C18 cartridges. This step is critical for removing interfering substances.
-
LC Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column with a gradient of acetonitrile (B52724) in an aqueous solution of an ion-pairing agent (e.g., heptafluorobutyric acid) is typically used.
-
MS/MS Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in positive ion mode. Specific precursor-to-product ion transitions are monitored for each analyte to ensure specificity and accurate quantification.
-
Quantification: Absolute quantification is achieved by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards added at the beginning of the extraction process.
Signaling Pathways and Experimental Workflows
The accumulation of this compound and its precursors can trigger various cellular stress responses and signaling pathways. A key pathway implicated in the cellular response to peroxisomal dysfunction is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway.[15][16]
Caption: Peroxisomal β-oxidation pathway for pristanic acid.
The accumulation of lipid intermediates due to defects in this pathway can lead to the activation of PPARα, which in turn upregulates the expression of genes involved in fatty acid oxidation, including those of the peroxisomal β-oxidation pathway itself, in a compensatory response.[13]
Caption: General experimental workflow for validating knockout mouse models.
By carefully selecting the appropriate knockout mouse model and employing a multi-faceted analytical approach, researchers can gain valuable insights into the pathophysiology of this compound accumulation and evaluate the efficacy of potential therapeutic interventions. This guide serves as a foundational resource to aid in the design and execution of such preclinical studies.
References
- 1. Mouse models for peroxisome biogenesis defects and β-oxidation enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Targeted disruption of the peroxisomal fatty acyl-CoA oxidase gene: generation of a mouse model of pseudoneonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redefining the phenotype of alpha-methylacyl-CoA racemase (AMACR) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mouse model for alpha-methylacyl-CoA racemase deficiency: adjustment of bile acid synthesis and intolerance to dietary methyl-branched lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Fibroblast studies documenting a case of peroxisomal 2-methylacyl-CoA racemase deficiency: possible link between racemase deficiency and malabsorption and vitamin K deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
